1,4-Bis(2-chloroethylthio)butane
Description
Structure
3D Structure
Properties
CAS No. |
142868-93-7 |
|---|---|
Molecular Formula |
C8H16Cl2S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1,4-bis(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C8H16Cl2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h1-8H2 |
InChI Key |
AYSIRJGVBLMLAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCCl)CSCCCl |
physical_description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis(2-chloroethylthio)butane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1,4-Bis(2-chloroethylthio)butane is a chemical substance related to sulfur mustards and is classified as a chemical warfare agent. Its synthesis and handling should only be undertaken by qualified professionals in a properly equipped and certified laboratory facility with appropriate safety measures and in compliance with all applicable laws and regulations. This document is intended for informational and research purposes only.
Introduction
This compound, with the chemical formula C₈H₁₆Cl₂S₂, is an organosulfur compound and a structural analog of sulfur mustard.[1][2] These compounds are characterized by the presence of two 2-chloroethylthio groups. Due to its relationship with chemical warfare agents, research on this specific molecule is often focused on the development of detection methods, protective measures, and decontamination protocols. This guide provides a comprehensive overview of the plausible synthesis and purification methodologies for this compound, based on established principles of organic sulfur chemistry and literature on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Much of the experimental data for this specific compound is not publicly available; therefore, some properties are computed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆Cl₂S₂ | [1] |
| Molecular Weight | 247.249 g/mol | [2][3] |
| CAS Number | 142868-93-7 | [1][2] |
| IUPAC Name | 1,4-bis(2-chloroethylsulfanyl)butane | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid | [3][4] |
| Odor | Likely has a strong, unpleasant odor | [4] |
| Boiling Point | Data unavailable | [3] |
| Melting Point | Data unavailable | [3] |
| Water Solubility | Expected to be low | [3] |
Synthesis Methodology
The synthesis of this compound can be logically approached through a nucleophilic substitution reaction. The most direct route involves the reaction of 1,4-butanedithiol (B72698) with a suitable 2-chloroethylating agent. A plausible two-step synthesis is outlined below, starting from the preparation of 1,4-butanedithiol.
Synthesis of 1,4-Butanedithiol (Precursor)
1,4-Butanedithiol is a key precursor for the synthesis.[5] It can be prepared from 1,4-dibromobutane (B41627) and thiourea (B124793), followed by hydrolysis.[4]
Reaction Scheme:
-
Formation of the isothiouronium salt: Br-(CH₂)₄-Br + 2 H₂NCSNH₂ → [H₂NCS(NH₂)S(CH₂)₄S(NH₂)CSNH₂]²⁺ 2Br⁻
-
Hydrolysis to the dithiol: [H₂NCS(NH₂)S(CH₂)₄S(NH₂)CSNH₂]²⁺ 2Br⁻ + 2 NaOH → HS(CH₂)₄SH + 2 H₂NCONH₂ + 2 NaBr
Experimental Protocol:
-
Step 1: Formation of the Tetramethylene-bis-isothiouronium dibromide. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol (B145695). Add 1,4-dibromobutane to the solution. Heat the mixture to reflux for 3-4 hours. The isothiouronium salt will precipitate out of the solution upon cooling.
-
Step 2: Hydrolysis. Collect the precipitated salt by filtration. In a separate flask, prepare a solution of sodium hydroxide (B78521) in water. Add the isothiouronium salt to the sodium hydroxide solution and reflux the mixture for 2-3 hours.
-
Step 3: Isolation and Purification. After cooling, the mixture is acidified with a dilute acid (e.g., HCl) and extracted with a suitable organic solvent like diethyl ether or dichloromethane (B109758). The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 1,4-butanedithiol can be purified by vacuum distillation.[6]
Synthesis of this compound
The final product is synthesized via a nucleophilic substitution reaction between the dithiolate of 1,4-butanedithiol and a 2-chloroethylating agent, such as 2-chloroethanol (B45725), which would then require a subsequent chlorination step, or more directly with a reagent like 1-bromo-2-chloroethane. A common method for the synthesis of similar sulfur mustards involves the reaction of a diol with a chlorinating agent.[7]
Reaction Scheme:
-
Formation of the bis(2-hydroxyethylthio)butane intermediate: HS(CH₂)₄SH + 2 HOCH₂CH₂Cl → HOCH₂CH₂S(CH₂)₄SCH₂CH₂OH + 2 HCl
-
Chlorination of the diol intermediate: HOCH₂CH₂S(CH₂)₄SCH₂CH₂OH + 2 SOCl₂ → ClCH₂CH₂S(CH₂)₄SCH₂CH₂Cl + 2 SO₂ + 2 HCl
Experimental Protocol:
-
Step 1: Synthesis of 1,4-Bis(2-hydroxyethylthio)butane. In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol by cautiously adding sodium metal.[8] To this, add 1,4-butanedithiol dropwise to form the dithiolate. Then, add 2-chloroethanol dropwise to the solution.[8] The reaction mixture is then refluxed for 3-4 hours.[8] After cooling, the precipitated sodium chloride is filtered off. The filtrate is concentrated under reduced pressure to yield the crude diol.
-
Step 2: Chlorination. In a flask equipped with a reflux condenser and a gas trap, dissolve the crude 1,4-Bis(2-hydroxyethylthio)butane in an inert solvent like dichloromethane. Cool the solution in an ice bath. Add thionyl chloride dropwise with stirring. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 2-3 hours until the evolution of HCl and SO₂ ceases.
-
Step 3: Work-up. The reaction mixture is cooled and the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound.
Purification
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents. Given the nature of the compound, purification should be carried out with extreme caution.
Purification Methods:
-
Column Chromatography: If distillation is not effective, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be suitable for eluting the relatively non-polar product.[9]
-
Washing/Extraction: A simple work-up involving washing the crude product with water and a bicarbonate solution helps to remove acidic impurities.[8]
Table 2: Summary of Purification Techniques for Organic Sulfides
| Method | Description | Applicability |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Suitable for thermally stable liquids. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Effective for separating compounds with different polarities. |
| Recrystallization | Purification of solids based on differences in solubility. | Not applicable if the product is a liquid at room temperature. |
| Solvent Extraction | Separation based on the differential solubility of a compound in two immiscible liquids. | Useful for removing water-soluble impurities. |
Visualization of Synthesis Workflow
The overall synthesis process can be visualized as a two-stage workflow.
Caption: Workflow for the synthesis and purification of this compound.
Safety Considerations
This compound is expected to have similar hazardous properties to sulfur mustard, which is a potent vesicant (blistering agent) and a known carcinogen.[3][10]
-
Handling: All manipulations should be conducted in a certified fume hood with appropriate engineering controls.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, a lab coat, and full-face protection are mandatory. For operations with a higher risk of exposure, specialized protective suits and respiratory protection may be necessary.
-
Decontamination: Spills should be decontaminated immediately with a suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) or a specialized decontaminant).
-
Waste Disposal: All contaminated materials and chemical waste must be disposed of in accordance with institutional and national regulations for hazardous chemical waste.
This guide provides a theoretical framework for the synthesis and purification of this compound. The practical execution of these procedures requires a high level of expertise in synthetic organic chemistry and a thorough understanding of the hazards associated with handling highly toxic compounds.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [guidechem.com]
- 5. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]
- 6. 1,4-BUTANEDITHIOL | 1191-08-8 [chemicalbook.com]
- 7. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Mechanism of Action of 1,4-Bis(2-chloroethylthio)butane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(2-chloroethylthio)butane is a bifunctional alkylating agent and a sulfur mustard analog. While specific research on this exact compound is limited, its mechanism of action can be largely inferred from the extensive studies on sulfur mustards. This guide synthesizes the current understanding of how these agents exert their cytotoxic effects, focusing on DNA alkylation, the induction of cellular stress pathways, and subsequent apoptosis. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are provided to support further research and drug development efforts.
Introduction
This compound belongs to the class of sulfur mustards, which are potent vesicants and cytotoxic agents.[1] Their high reactivity stems from the presence of two chloroethylthio groups, enabling them to act as bifunctional alkylating agents. This characteristic allows them to form covalent bonds with nucleophilic sites on various biomolecules, with DNA being the primary target for their cytotoxic effects. The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). Understanding the intricate molecular mechanisms underlying the action of this compound and its analogs is crucial for the development of effective countermeasures and for exploring their potential as anticancer agents.
Core Mechanism of Action: DNA Alkylation and Cross-linking
The central mechanism of action of this compound, like other sulfur mustards, is its ability to alkylate DNA. This process is initiated by an intramolecular cyclization of the chloroethyl group to form a highly reactive episulfonium ion. This electrophilic intermediate then readily reacts with nucleophilic centers in DNA, primarily the N7 position of guanine (B1146940) and the N3 position of adenine.
As a bifunctional agent, this compound can react with two different nucleophilic sites, leading to the formation of DNA monoadducts, intrastrand cross-links (between bases on the same DNA strand), and interstrand cross-links (ICLs) between bases on opposite DNA strands. ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[2]
DNA Adducts Profile
-
Monoadducts:
-
N7-(2-hydroxyethylthioethyl)guanine
-
N3-(2-hydroxyethylthioethyl)adenine
-
-
Cross-links:
-
Bis(2-guanin-7-yl-ethyl)sulfide (linking two guanines)
-
The formation of these adducts distorts the DNA double helix, creating a signal for the cellular DNA damage response machinery.
Cellular Responses to DNA Damage
The formation of DNA adducts by this compound triggers a complex network of cellular signaling pathways designed to address the damage. These responses can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too extensive, the initiation of apoptosis.
Cell Cycle Arrest
Upon detection of DNA damage, the cell cycle is halted to prevent the replication of damaged DNA, which could lead to mutations or cell death. This arrest is primarily mediated by the activation of checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). These kinases phosphorylate and activate a range of downstream targets, including the tumor suppressor protein p53.
DNA Damage Signaling Pathways
Several key signaling pathways are activated in response to the DNA damage induced by sulfur mustard analogs:
-
p53 Signaling Pathway: The p53 protein, often referred to as the "guardian of the genome," plays a central role in the response to DNA damage.[5] Activated p53 can induce the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, Noxa).[6][7] In response to DNA cross-linking agents, the p53-mediated apoptotic pathway is a critical determinant of cell fate.[8]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[9] Exposure to sulfur mustards can lead to the activation of the canonical NF-κB pathway.[10] However, the precise role of NF-κB in sulfur mustard-induced cell death is complex, with some studies suggesting it may have both pro-apoptotic and anti-apoptotic roles depending on the cellular context.[11]
-
MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including stress responses. Sulfur mustard exposure activates several MAPK pathways, including the ERK, JNK, and p38 MAPK pathways.[10] These pathways can contribute to both inflammatory responses and the induction of apoptosis.
Induction of Apoptosis
When the DNA damage caused by this compound is irreparable, the cell undergoes programmed cell death, or apoptosis. This is a tightly regulated process that ensures the removal of damaged cells without inducing an inflammatory response. Apoptosis is executed by a family of proteases called caspases.
Caspase Activation Cascade
Sulfur mustards have been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[12]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, and leads to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.
Both caspase-8 and caspase-9 can then cleave and activate the executioner caspase, caspase-3, which is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[13][14] Studies on sulfur mustard have shown a feedback amplification loop where activated caspase-3 can further activate caspase-8, amplifying the apoptotic signal.[13]
Quantitative Data
Specific quantitative cytotoxicity data, such as IC50 values for this compound, are not widely available in peer-reviewed literature. However, a study on novel synthetic (2-chloroethylthio)-1,4-naphthoquinones in prostate cancer cells provides some context. In this study, the introduction of a second 2-chloroethylthio moiety did not significantly increase the cytotoxic activity compared to the mono-substituted derivative, with both showing activity in the nanomolar range in various prostate cancer cell lines.[15][16][17] This suggests that bifunctional alkylating agents containing the 2-chloroethylthio group are potent cytotoxic compounds.
Experimental Protocols
Comet Assay for Detection of DNA Cross-linking
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and cross-links.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." To detect cross-links, cells are first treated with a known DNA damaging agent (e.g., gamma radiation) to induce strand breaks. The presence of cross-links will impede the migration of the fragmented DNA, resulting in a smaller comet tail.
Detailed Protocol: A detailed protocol for the comet assay can be complex and requires optimization for specific cell types and damaging agents. A general outline is provided below. For a comprehensive protocol, refer to established methodologies.
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low melting point agarose and spread onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in cold lysis buffer (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Induction of Strand Breaks (for cross-linking detection): Expose the slides to a fixed dose of gamma radiation or a chemical known to induce strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA migration (e.g., tail length, tail moment).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Detailed Protocol:
-
Cell Preparation: Induce apoptosis in your cell line of interest using this compound. Include untreated and positive controls.
-
Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Caspase Activation
Principle: Western blotting can be used to detect the cleavage of caspases, which is a hallmark of their activation. Pro-caspases are cleaved into smaller, active subunits. Antibodies specific to either the pro-form or the cleaved form of a caspase can be used to assess its activation state.
Detailed Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., cleaved caspase-3, caspase-8, caspase-9).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of the cleaved caspase in each sample. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Visualizations
Figure 1: DNA Damage Response Pathway initiated by this compound.
Figure 2: Apoptosis Signaling Pathways activated by sulfur mustard analogs.
Figure 3: Experimental workflow for the analysis of apoptosis.
Conclusion
This compound, as a sulfur mustard analog, is a potent cytotoxic agent whose primary mechanism of action is the alkylation of DNA, leading to the formation of interstrand cross-links. This genotoxic stress activates a complex cellular response involving key signaling pathways such as p53, NF-κB, and MAPKs. Ultimately, overwhelming DNA damage leads to the induction of apoptosis through the activation of caspase cascades. While further research is needed to elucidate the specific quantitative aspects and unique molecular interactions of this compound, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this class of compounds. The detailed experimental protocols and pathway visualizations serve as practical tools to facilitate future investigations into its mechanism of action and potential therapeutic applications.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NFκB gene expression survey in peripheral blood cell of Sardasht warfare agent victims 20 years after exposure to sulfur mustard - Iranian Journal of War and Public Health - مجله طب جانباز [ijwph.ir]
- 10. Role of NF-kappaB/RelA and MAPK pathways in keratinocytes in response to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfur mustard induced cytokine production and cell death: investigating the potential roles of the p38, p53, and NF-kappaB signaling pathways with RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Sulfur mustard induces apoptosis in lung epithelial cells via a caspase amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfur mustard induces apoptosis in cultured normal human airway epithelial cells: evidence of a dominant caspase-8-mediated pathway and differential cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells | MDPI [mdpi.com]
- 16. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-Bis(2-chloroethylthio)butane, a compound of interest in various research and development sectors. This document details the available spectroscopic data, outlines experimental methodologies for its characterization, and presents this information in a structured format to facilitate its use in scientific endeavors.
Chemical Identity
This compound is a sulfur-containing organic compound with the following key identifiers:
| Property | Value |
| Chemical Formula | C8H16Cl2S2[1][2] |
| Molecular Weight | 247.249 g/mol [1][2] |
| CAS Number | 142868-93-7[1][2] |
| IUPAC Name | 1,4-bis(2-chloroethylsulfanyl)butane[3] |
Spectroscopic Data
This section summarizes the key spectroscopic data available for this compound, covering mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 63 | 100.0 | [C2H3S]+ |
| 109 | 85.0 | [C4H9S2]+ |
| 121 | 75.0 | [C5H9S2]+ |
| 184 | 60.0 | [M - C2H4Cl]+ |
| 246 | 20.0 | [M]+. (Molecular Ion) |
Note: The fragmentation data is interpreted from the mass spectrum available on the NIST WebBook.[1] The relative intensities are approximate.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is available on SpectraBase.[4] While direct access to the full spectrum data requires an account, the expected characteristic absorption bands are listed below based on the known structure.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| 2950 - 2850 | C-H stretch | Alkane (CH2) |
| 1470 - 1430 | C-H bend (scissoring) | Alkane (CH2) |
| 730 - 650 | C-Cl stretch | Chloroalkane |
| 700 - 600 | C-S stretch | Thioether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A 13C NMR spectrum for this compound is available in the literature and on SpectraBase, with the solvent being CDCl3.[5]
Table 3: 13C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 28.5 | -S-CH2-C H2-CH2-CH2-S- |
| 31.8 | -S-C H2-CH2-CH2-C H2-S- |
| 34.9 | Cl-CH2-C H2-S- |
| 43.5 | Cl-C H2-CH2-S- |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard analytical techniques.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation : Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Conditions :
-
Column : A non-polar column, such as a DB-5ms, is suitable.
-
Injector Temperature : 250 °C.
-
Oven Program : Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with reference spectra from databases like the NIST Mass Spectral Library.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation : A standard FTIR spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000 - 400 cm-1.
-
Resolution : 4 cm-1.
-
Scans : Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Background : Record a background spectrum of the clean KBr/NaCl plates.
-
-
Data Analysis : Process the raw data by performing a background subtraction and Fourier transform. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
Nucleus : 13C.
-
Pulse Program : A standard proton-decoupled 13C experiment (e.g., zgpg30).
-
Spectral Width : Approximately 200-250 ppm.
-
Number of Scans : A sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands depending on the sample concentration and instrument).
-
Relaxation Delay : 1-2 seconds.
-
-
Data Processing : Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the solvent peak or TMS.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis or application-specific method development, consulting the primary literature and spectral databases is recommended.
References
Technical Guide: 1,4-Bis(2-chloroethylthio)butane as a Sulfur Mustard Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-chloroethylthio)butane is an organosulfur compound and a structural analog of the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide).[1][2][3] Due to its similar chemical structure, it is expected to exhibit comparable reactivity and biological effects, making it a relevant subject of study for developing medical countermeasures and detection methods for vesicant agents.[1][2][3] Like sulfur mustard, it is classified as a blistering agent (vesicant) and a strong alkylating agent.[4][5][6] The presence of two 2-chloroethylthio groups suggests a mechanism of action involving the formation of highly reactive sulfonium (B1226848) ions that can alkylate biological macromolecules, such as DNA and proteins.[4][7] This guide provides a technical overview of its chemical properties, toxicological mechanisms, and relevant experimental data.
Chemical and Physical Properties
This compound is a chemical weapon-related compound that is expected to react similarly to sulfur mustard.[1][2] It is regulated under the Chemical Weapons Convention (CWC) and is considered a chemical weapon precursor.[1][5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1,4-bis(2-chloroethylsulfanyl)butane | [1] |
| CAS Number | 142868-93-7 | [1][8][9][10] |
| Molecular Formula | C₈H₁₆Cl₂S₂ | [1][5][8][9][10] |
| Molecular Weight | 247.25 g/mol | [1][8][10] |
| Canonical SMILES | C(CCSCCCl)CSCCCl | [5][11] |
| InChIKey | AYSIRJGVBLMLAS-UHFFFAOYSA-N | [5][9][11] |
| Physical Description | Expected to be similar to sulfur mustard (oily liquid) | [1][2] |
| Reactivity | No rapid reaction with air or water is reported.[1][2][3] It is categorized under halogenated organic compounds and organic sulfides.[1][3] |
Synthesis
-
Formation of a di-thiol: The synthesis likely starts with 1,4-butanedithiol.
-
Alkylation: The dithiol is then reacted with an agent like 2-chloroethanol (B45725) or ethylene (B1197577) oxide to introduce the 2-hydroxyethylthio groups, followed by chlorination using an agent like thionyl chloride to yield the final product.[12]
This proposed pathway is analogous to established methods for producing sulfur mustard, which often use thiodiglycol (B106055) as a key intermediate.[12]
Caption: Proposed synthesis workflow for this compound.
Toxicological Data and Mechanism of Action
As a sulfur mustard analog, this compound is a potent alkylating agent and vesicant.[5][13] Its toxicity is driven by its ability to form cyclic sulfonium ions, which are highly reactive electrophiles that readily alkylate nucleophilic sites on cellular macromolecules.
Table 2: Protective Action Criteria (PAC)
| PAC Value | Concentration | Source |
| PAC-1 | 0.1 mg/m³ | [2] |
| PAC-2 | 0.2 mg/m³ | [2] |
| PAC-3 | 3.2 mg/m³ | [2] |
Mechanism of DNA Alkylation and Cytotoxicity
The primary mechanism of cytotoxicity for sulfur mustards involves the alkylation of DNA.[4][14] This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6]
-
Intramolecular Cyclization: The 2-chloroethylthio moiety undergoes an intramolecular cyclization to form a highly reactive and unstable episulfonium ion (a cyclic sulfonium ion).
-
DNA Adduct Formation: This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine.[15]
-
Cross-linking: Due to its bifunctional nature, a single molecule of this compound can alkylate two different DNA bases, leading to the formation of DNA monoadducts and, more critically, inter- and intrastrand cross-links.[16] These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.[16]
This DNA damage triggers a cellular stress response, including the phosphorylation of histone H2A.X, a marker for DNA double-strand breaks.[6] If the damage is too extensive to be repaired, the cell will undergo apoptosis.
Caption: Mechanism of DNA alkylation and induced cytotoxicity.
Other Cellular Effects
Beyond direct DNA damage, sulfur mustard analogs induce toxicity through multiple other pathways:
-
Oxidative Stress: Exposure can lead to the generation of reactive oxygen species (ROS), causing mitochondrial dysfunction and oxidation of cellular components.[17]
-
Inflammation: The initial cellular damage triggers a strong inflammatory response, contributing to tissue injury and the characteristic blistering.[6]
-
Protein Alkylation: The reactive episulfonium ion can also alkylate various proteins and enzymes, disrupting their function.[7]
-
Chromosomal Instability: Analogs like 2-chloroethyl ethylsulfide (CEES) have been shown to induce centrosome amplification, which can lead to unequal chromosome segregation during mitosis and result in aneuploidy, a hallmark of cancer.[18]
Experimental Protocols
Detailed experimental protocols require access to full-text research articles. However, based on the provided information, the general methodologies for key experiments can be outlined.
Protocol: In Vitro DNA Alkylation Assay
-
Objective: To identify and quantify the DNA adducts formed upon exposure to the agent.
-
Methodology:
-
Incubation: Double-stranded calf thymus DNA or human blood is incubated with a radiolabeled version (e.g., ³⁵S) of the sulfur mustard analog in vitro.[15]
-
Degradation: Following incubation, the DNA is enzymatically degraded to its constituent nucleosides/bases.[15]
-
Depurination: A mild depurination step is often included to release alkylated purine (B94841) bases.[15]
-
Analysis: The resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate the different adducts.[15]
-
Identification: Peaks are identified by co-elution with synthetic standards and confirmed using mass spectrometry (MS) and electronic spectra.[15]
-
Caption: Experimental workflow for DNA adduct analysis.
Protocol: Assessment of Skin Injury in a Mouse Model
-
Objective: To evaluate the vesicant properties and inflammatory response in vivo.
-
Methodology:
-
Animal Model: SKH-1 hairless mice are commonly used.[6]
-
Application: A defined dose of the sulfur mustard analog (e.g., dissolved in a solvent like acetone) is applied topically to the dorsal skin of the mice.[6]
-
Time Course: Skin samples are collected at various time points post-exposure (e.g., 9, 12, 24, 48 hours).[6]
-
Analysis:
-
Western Blotting: Skin tissue lysates are analyzed for markers of DNA damage (e.g., phosphorylated H2A.X) and inflammation.[6]
-
Immunohistochemistry (IHC): Skin sections are stained to visualize the localization of specific protein markers within the tissue layers.[6]
-
Histopathology: Microscopic examination of tissue sections to observe pathological changes, such as epidermal-dermal separation (microvesication).[6]
-
-
Conclusion
This compound serves as a crucial analog for studying the chemical and biological effects of sulfur mustard. Its mechanism of action is centered on its potent DNA alkylating ability, leading to cytotoxicity, inflammation, and oxidative stress. Understanding these pathways is essential for the development of effective medical countermeasures, including antioxidants and DNA repair modulators, to mitigate the severe injuries caused by this class of chemical warfare agents. Further research using the outlined experimental approaches can provide deeper insights into its specific toxicokinetics and toxicodynamics.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 5. 1,4-bis (2-chloroethylthio)-n-butane - Wikidata [wikidata.org]
- 6. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. This compound [webbook.nist.gov]
- 10. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE CAS#: 142868-93-7 [m.chemicalbook.com]
- 11. PubChemLite - 1,4-bis(2-chloroethylthio)-n-butane (C8H16Cl2S2) [pubchemlite.lcsb.uni.lu]
- 12. osti.gov [osti.gov]
- 13. Sesquimustard | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A role for mitochondrial oxidative stress in sulfur mustard analog 2-chloroethyl ethyl sulfide-induced lung cell injury and antioxidant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mustard gas surrogate, 2-chloroethyl ethylsulfide (2-CEES), induces centrosome amplification and aneuploidy in human and mouse cells : 2-CEES induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 142868-93-7
COMPOUND IDENTIFICATION: 1,4-Bis(2-chloroethylthio)butane
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential applications of this compound (CAS Number 142868-93-7). The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Chemical and Physical Properties
This compound is an organosulfur compound and a structural analogue of sulfur mustard.[1][2] Its chemical structure features a butane (B89635) backbone with two 2-chloroethylthio substituents. This bifunctional nature is key to its reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,4-bis(2-chloroethylsulfanyl)butane | [2] |
| CAS Number | 142868-93-7 | [2] |
| Molecular Formula | C₈H₁₆Cl₂S₂ | [2] |
| Molecular Weight | 247.3 g/mol | [2] |
| Canonical SMILES | C(CCSCCCl)CSCCCl | [2] |
| Calculated LogP | 3.4 | [2] |
| Calculated Molar Refractivity | 65.5 cm³ | [2] |
| Calculated Polar Surface Area | 50.6 Ų | [2] |
Synthesis and Analysis
Due to its classification as a chemical warfare agent analogue, detailed and published experimental protocols for the synthesis and analysis of this compound are scarce.[2][3] However, based on the synthesis of other sulfur mustards and related compounds, a plausible synthetic route and analytical workflow can be described.
The synthesis of bis(2-chloroethylthio)alkanes can be generalized from methods used for sulfur mustard.[4][5] A common approach involves the reaction of a corresponding diol with a chlorinating agent or the reaction of a dithiol with a chloro-substituted precursor.
Experimental Protocol: Synthesis of this compound from 1,4-Butanedithiol (B72698)
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanedithiol in a suitable anhydrous solvent such as dichloromethane (B109758) or diethyl ether.
-
Addition of Base: Cool the solution in an ice bath and slowly add two equivalents of a non-nucleophilic base, such as triethylamine, to deprotonate the thiol groups, forming the corresponding dithiolate.
-
Addition of Chloro-precursor: While maintaining the cold temperature, add a solution of 2-chloroethyl vinyl ether (or a similar 2-chloroethylating agent) dropwise from the dropping funnel.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours to ensure the completion of the nucleophilic substitution reaction.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
The analysis of sulfur mustards and their analogues is typically performed using gas chromatography-mass spectrometry (GC-MS) due to the volatility and characteristic fragmentation patterns of these compounds.[6]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of the compound in a high-purity organic solvent, such as hexane (B92381) or dichloromethane. For biological samples, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte from the matrix.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at a temperature of 250 °C.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap, scanning a mass range of m/z 50-400.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantify using a calibration curve prepared with certified reference standards.
Biological Activity and Mechanism of Action
This compound is a potent vesicant and cytotoxic agent, with its biological activity stemming from its nature as a bifunctional alkylating agent.[7][8]
The mechanism of action is analogous to that of sulfur mustard.[9] The process is initiated by an intramolecular cyclization, where the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a highly reactive cyclic sulfonium (B1226848) ion.[3][9] This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) residues in DNA.[1]
Being a bifunctional agent, both 2-chloroethylthio arms can undergo this reaction, leading to the formation of monoadducts and, more critically, inter- and intrastrand cross-links in the DNA.[10] These cross-links are particularly cytotoxic as they block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7]
The primary toxicological effect of this compound is its vesicant action, causing severe blistering of the skin and damage to mucous membranes, particularly in the eyes and respiratory tract.[11][12] The cellular response to the extensive DNA damage includes the activation of DNA repair pathways.[10] However, the high level of damage often overwhelms these repair mechanisms, leading to programmed cell death (apoptosis).[3]
Uses and Research Applications
The predominant context for this compound is as a chemical warfare agent, and it is listed as a Schedule 1 chemical, indicating a high potential for use as a weapon with limited legitimate uses.[13][14]
Despite its toxicity, the unique reactivity of sulfur mustard analogues provides potential, albeit largely unexplored, avenues for research:
-
Probes for DNA Damage and Repair Studies: As potent DNA alkylating agents, these compounds can be used in controlled laboratory settings to induce specific types of DNA damage, allowing for the study of cellular DNA repair mechanisms.[10]
-
Development of Medical Countermeasures: Understanding the toxicology of this compound and its analogues is crucial for the development of effective antidotes and treatments for exposure to vesicant agents.[15]
-
Anticancer Drug Development: The principle of DNA alkylation by nitrogen mustards, relatives of sulfur mustards, has been successfully applied in cancer chemotherapy.[1] While highly toxic, the 2-chloroethylthio moiety could potentially be incorporated into novel drug delivery systems or targeted therapies to selectively damage cancer cells. However, no such applications for this compound have been reported.
References
- 1. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Mustard gas - Wikipedia [en.wikipedia.org]
- 8. Vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. DNA repair mechanisms in response to genotoxicity of warfare agent sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Toxicity of vesicant agents scheduled for destruction by the Chemical Stockpile Disposal Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometric analysis of adducts of sulfur mustard analogues to human plasma proteins: approach towards chemical provenancing in biomedical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometric analysis of adducts of sulfur mustard analogues to human plasma proteins: approach towards chemical provenancing in biomedical samples - ProQuest [proquest.com]
- 15. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Bis(2-chloroethylthio)butane and its Analogs for Researchers and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for 1,4-Bis(2-chloroethylthio)butane. Therefore, this guide relies on data from closely related sulfur mustard analogs, primarily bis(2-chloroethyl)sulfide (sulfur mustard, HD) and 2-chloroethyl ethyl sulfide (B99878) (CEES), to provide a comprehensive overview of its expected properties and biological effects. This extrapolation is clearly noted throughout the document.
Introduction
This compound is an organosulfur compound and a structural analog of sulfur mustard, a potent vesicant (blistering agent) used as a chemical warfare agent.[1][2] Due to its classification as a chemical weapon, detailed research on this specific compound is sparse in open literature.[1][2] This guide provides a technical overview of its known properties and extrapolates its likely chemical and biological behavior based on the extensive research conducted on sulfur mustard and its surrogates. This information is intended for researchers, scientists, and drug development professionals who may encounter this class of compounds in toxicological studies, development of medical countermeasures, or related research fields.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. Where experimental data for the target compound is unavailable, information for sulfur mustard is provided for comparison.
| Property | This compound | Bis(2-chloroethyl)sulfide (Sulfur Mustard) |
| Molecular Formula | C8H16Cl2S2[1][3] | C4H8Cl2S |
| Molecular Weight | 247.25 g/mol [3] | 159.08 g/mol |
| CAS Number | 142868-93-7[1][3] | 505-60-2 |
| Appearance | Not specified; likely an oily liquid[1][2] | Colorless to pale yellow oily liquid[4] |
| Odor | Not specified; likely garlic- or mustard-like[1][2] | Faint garlic or mustard odor[4] |
| Water Solubility | Data unavailable | Low |
| Reactivity | Reacts with water.[1] No rapid reaction with air or water is reported.[1][2] Classified as a halogenated organic compound, organic sulfide, and strong reducing agent.[1][2] | Hydrolyzes in water. Alkylating agent that reacts with a wide range of biological macromolecules. |
Synthesis
A plausible, though unverified, synthesis for this compound would involve the reaction of 1,4-butanedithiol (B72698) with 2-chloroethanol, followed by chlorination of the resulting diol.
Toxicological Profile and Mechanism of Action
As an analog of sulfur mustard, this compound is expected to exhibit similar toxicological properties and mechanisms of action. Sulfur mustards are potent alkylating agents that cause severe damage to the skin, eyes, and respiratory tract.[4]
General Toxicology
Exposure to sulfur mustard analogs leads to a delayed onset of symptoms, typically appearing 2-24 hours after contact.[4] The primary effects include:
-
Dermal: Erythema (reddening), inflammation, and the formation of large, painful blisters (vesication).[4]
-
Ocular: Lachrymation (tearing), conjunctivitis, and corneal damage.[4]
-
Respiratory: Damage to the upper and lower respiratory tract, leading to coughing, shortness of breath, and potentially pulmonary edema.[4]
-
Systemic: At high doses, systemic effects can include bone marrow suppression, gastrointestinal damage, and central nervous system effects.[4]
Mechanism of Action
The toxicity of sulfur mustards is primarily attributed to their ability to act as bifunctional alkylating agents. The proposed mechanism involves the formation of a highly reactive cyclic sulfonium (B1226848) ion, which then alkylates a wide range of biological macromolecules, most notably DNA.[5]
dot digraph "Sulfur Mustard Mechanism of Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"1_4_Bis" [label="this compound\n(or Sulfur Mustard Analogs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sulfonium_Ion" [label="Cyclic Sulfonium Ion\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkylation" [label="Alkylation of\nBiological Macromolecules", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Adducts &\nCross-linking", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular_Effects" [label="Cellular Effects", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis"]; "Inflammation" [label="Inflammation"]; "Tissue_Injury" [label="Tissue Injury\n(Vesication)"];
"1_4_Bis" -> "Sulfonium_Ion" [label="Intramolecular\ncyclization"]; "Sulfonium_Ion" -> "Alkylation"; "Alkylation" -> "DNA_Damage"; "DNA_Damage" -> "Cellular_Effects"; "Cellular_Effects" -> "Apoptosis"; "Cellular_Effects" -> "Inflammation"; "Inflammation" -> "Tissue_Injury"; } }
Figure 1: Simplified signaling pathway for the mechanism of action of sulfur mustard analogs.
The alkylation of DNA by sulfur mustards can lead to the formation of DNA adducts and inter- and intra-strand cross-links.[5] This DNA damage can, in turn, trigger a cascade of cellular events, including cell cycle arrest, activation of DNA repair pathways, and, if the damage is too severe, apoptosis (programmed cell death).[6][7] The inflammatory response to this cellular damage is a key contributor to the observed tissue injury and blistering.[7]
Recent research on sulfur mustard analogs like 2-chloroethyl ethyl sulfide (CEES) has also highlighted the role of oxidative stress in their toxicity.[8] Exposure to these agents can lead to the generation of reactive oxygen species (ROS) and depletion of intracellular antioxidants, such as glutathione.[7][8] This oxidative stress contributes to mitochondrial dysfunction and further exacerbates DNA damage and inflammation.[8]
Experimental Protocols
Due to the hazardous nature of this compound and the lack of specific published protocols, the following are generalized experimental methodologies for the analysis and study of sulfur mustard and its analogs. These protocols should only be performed in appropriately equipped laboratories with stringent safety protocols in place.
Analytical Detection
The detection and quantification of sulfur mustard and its metabolites are crucial for monitoring exposure and for forensic analysis. A common approach involves gas chromatography-mass spectrometry (GC-MS).
Protocol: Detection of Sulfur Mustard Analogs in Biological Samples by GC-MS
-
Sample Preparation:
-
Urine or blood plasma samples are collected from potentially exposed individuals.
-
For the analysis of metabolites, an enzymatic or acid hydrolysis step may be required to release conjugated forms.
-
The sample is then subjected to liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest. Dichloromethane is a commonly used solvent for extraction.[9]
-
-
Derivatization (Optional but often necessary for improved volatility and detection):
-
The extracted analytes may be derivatized to enhance their chromatographic properties.
-
-
GC-MS Analysis:
-
The prepared sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.
-
The separated compounds are then introduced into a mass spectrometer for detection and identification. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
Quantification:
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of analytical standards. Isotope-labeled internal standards are often used to correct for variations in extraction efficiency and instrument response.
-
dot digraph "GCMS_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,5", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Sample" [label="Biological Sample\n(Urine, Blood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Extraction\n(LLE or SPE)"]; "Derivatization" [label="Derivatization\n(Optional)"]; "GC" [label="Gas Chromatography\n(Separation)"]; "MS" [label="Mass Spectrometry\n(Detection)"]; "Data" [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sample" -> "Extraction"; "Extraction" -> "Derivatization"; "Derivatization" -> "GC"; "GC" -> "MS"; "MS" -> "Data"; }
Figure 2: A generalized workflow for the detection of sulfur mustard analogs by GC-MS.
In Vitro Cellular Assays
Studying the cellular effects of sulfur mustard analogs is essential for understanding their mechanisms of toxicity and for the development of medical countermeasures.
Protocol: Assessment of Cytotoxicity in Cell Culture
-
Cell Culture:
-
Human cell lines, such as keratinocytes (for skin toxicity) or bronchial epithelial cells (for respiratory toxicity), are cultured under standard conditions.
-
-
Exposure:
-
Cells are treated with varying concentrations of the sulfur mustard analog (e.g., CEES as a surrogate) for different durations. Appropriate solvent controls are included.
-
-
Cytotoxicity Assay:
-
Cell viability is assessed using a standard method, such as the MTT assay or a lactate (B86563) dehydrogenase (LDH) release assay.
-
The assay measures the metabolic activity of the cells or the release of LDH from damaged cells, respectively, providing a quantitative measure of cell death.
-
-
Data Analysis:
-
The results are used to determine the concentration- and time-dependent toxicity of the compound and to calculate metrics such as the IC50 (the concentration that inhibits 50% of the cell population).
-
Conclusion
This compound is a hazardous chemical warfare agent with properties and a mechanism of action that are expected to be very similar to those of sulfur mustard. While specific data for this compound is limited, the extensive body of research on sulfur mustard and its analogs provides a strong foundation for understanding its potential toxicological effects. The primary mechanism of toxicity involves the alkylation of DNA and other macromolecules, leading to cellular damage, inflammation, and tissue injury. Further research on this specific analog, conducted under appropriate safety conditions, is necessary to fully characterize its unique properties and to develop targeted medical countermeasures. Researchers and drug development professionals should approach this and related compounds with extreme caution, adhering to all relevant safety and regulatory guidelines.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Bis(2-chloroethyl)sulfide - Hazardous Agents | Haz-Map [haz-map.com]
- 5. brieflands.com [brieflands.com]
- 6. Mustard gas surrogate, 2-chloroethyl ethylsulfide (2-CEES), induces centrosome amplification and aneuploidy in human and mouse cells : 2-CEES induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for mitochondrial oxidative stress in sulfur mustard analog 2-chloroethyl ethyl sulfide-induced lung cell injury and antioxidant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentrations of mustard gas [bis(2-chloroethyl)sulfide] in the tissues of a victim of a vesicant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1,4-Bis(2-chloroethylthio)butane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,4-Bis(2-chloroethylthio)butane is a bifunctional alkylating agent and a structural analog of sulfur mustard.[1][2][3] Its chemical properties and biological activity are of considerable interest in the fields of toxicology, pharmacology, and drug development. Understanding its solubility is paramount for a variety of applications, including the preparation of standardized solutions for in vitro and in vivo studies, formulation development, and the design of purification and analytical methods.
This guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound in relevant organic solvents.
Current State of Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in organic solvents. General statements indicate that sulfur mustard and its analogs are soluble in many common organic solvents and lipids.[4][5][6] However, for precise experimental design and regulatory purposes, empirically determined quantitative values are essential.
Quantitative Solubility Data Framework
To facilitate systematic data collection and comparison, the following table structure is recommended for organizing experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||||
| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric |
Molecular Weight of this compound: 247.25 g/mol [1][7]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol provides a detailed methodology for its application to this compound.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Alternative and High-Throughput Solubility Assays
For earlier stages of drug discovery or when sample availability is limited, kinetic solubility methods can be employed. These methods are typically faster but may not represent true thermodynamic equilibrium. Techniques such as nephelometry, which measures turbidity upon precipitation from a DMSO stock solution, can provide rapid solubility estimates.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is currently sparse, this guide provides the necessary framework for researchers to systematically and accurately determine these crucial parameters. The outlined shake-flask protocol, coupled with a structured approach to data presentation, will enable the generation of a robust and comparable solubility dataset. This information is indispensable for advancing research and development involving this important sulfur mustard analog.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Sulfur Mustard | C4H8Cl2S | CID 10461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Hydrolytic Stability of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolytic stability of 1,4-Bis(2-chloroethylthio)butane, a sulfur mustard analog. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the well-documented hydrolysis mechanisms of closely related structures, such as sulfur mustard (bis(2-chloroethyl) sulfide). This document outlines the probable hydrolytic degradation pathway, proposes a detailed experimental protocol for its kinetic analysis based on OECD guidelines, and presents a framework for data interpretation. The information herein is intended to support research, decontamination, and drug development efforts involving this class of compounds.
Introduction
This compound is an organosulfur compound and a structural analog of sulfur mustard, a potent chemical warfare agent. Its chemical structure, featuring two 2-chloroethylthioether moieties, suggests a high degree of reactivity, particularly towards nucleophilic substitution reactions such as hydrolysis. Understanding the hydrolytic stability of this compound is crucial for assessing its environmental fate, developing effective decontamination strategies, and for the handling and formulation of related compounds in therapeutic applications.
The hydrolysis of sulfur mustards is known to proceed through a mechanism involving neighboring group participation by the sulfur atom, leading to the formation of a cyclic sulfonium (B1226848) ion. This intermediate is then attacked by water to yield the corresponding hydroxylated product. The rate of this reaction is a critical parameter for determining the persistence of the compound in aqueous environments.
Proposed Hydrolytic Degradation Pathway
The hydrolysis of this compound is expected to proceed via a two-step intramolecular nucleophilic substitution (SN1) mechanism, analogous to that of sulfur mustard. The key features of this pathway are:
-
Anchimeric Assistance: The sulfur atom, acting as an internal nucleophile, attacks the β-carbon, displacing the chloride ion and forming a highly reactive cyclic episulfonium ion (also referred to as a thiiranium ion) intermediate.
-
Stepwise Reaction: The hydrolysis is expected to occur in two consecutive steps, with the first chloroethyl group hydrolyzing to a hydroxyethyl (B10761427) group, followed by the hydrolysis of the second.
-
pH Independence: The rate-determining step, the formation of the sulfonium ion, is generally independent of pH in neutral and acidic conditions.[1]
The overall reaction is the substitution of the two chlorine atoms with hydroxyl groups, yielding 1,4-Bis(2-hydroxyethylthio)butane and hydrochloric acid.
Quantitative Data on Hydrolytic Stability
| pH | Temperature (°C) | Half-life (t1/2) | First-Order Rate Constant (k) | Analytical Method | Reference |
| 4.0 | 25 | Data not available | Data not available | HPLC-UV/MS | (Future Study) |
| 7.0 | 25 | Data not available | Data not available | HPLC-UV/MS | (Future Study) |
| 9.0 | 25 | Data not available | Data not available | HPLC-UV/MS | (Future Study) |
| 7.0 | 37 | Data not available | Data not available | HPLC-UV/MS | (Future Study) |
Experimental Protocol for Determining Hydrolytic Stability
The following detailed methodology is based on the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".[2][3][4] This protocol is designed to determine the rate of hydrolytic degradation of this compound in aqueous solutions at various pH values and temperatures.
Materials and Reagents
-
This compound (high purity)
-
1,4-Bis(2-hydroxyethylthio)butane (for analytical standard)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Buffer solutions (pH 4, 7, and 9), sterile-filtered[5]
-
pH 4.0: 0.05 M Potassium hydrogen phthalate
-
pH 7.0: 0.05 M Potassium dihydrogen phosphate (B84403) and sodium hydroxide
-
pH 9.0: 0.05 M Borax and hydrochloric acid
-
-
Acetonitrile or other suitable organic solvent (HPLC grade)
-
Constant temperature incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
pH meter calibrated with standard buffers
-
Sterile glassware
Experimental Workflow
Procedure
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
In triplicate for each pH, add a small volume of the stock solution to the sterile buffer solutions (pH 4, 7, and 9) to achieve a final concentration that is less than half the saturation concentration and results in a final organic solvent concentration of less than 1%.[5]
-
Prepare analytical standards of the parent compound and the expected hydrolysis product, 1,4-Bis(2-hydroxyethylthio)butane, in the same buffer/solvent matrix.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 37°C).[6]
-
At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected rate of hydrolysis, with more frequent sampling in the initial phase.
-
-
Analytical Method:
-
The concentration of this compound and the formation of 1,4-Bis(2-hydroxyethylthio)butane should be monitored using a suitable analytical method, such as reversed-phase HPLC with UV or MS detection.
-
The method should be validated for linearity, accuracy, and precision.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the hydrolysis follows first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope of the regression line.
-
The half-life (t1/2) can be calculated using the following equation:
-
t1/2 = ln(2) / k
-
-
Conclusion
While direct experimental data on the hydrolytic stability of this compound is currently lacking, its structural similarity to sulfur mustard provides a strong basis for predicting its hydrolytic behavior. The proposed SN1 mechanism involving an episulfonium ion intermediate suggests that the compound will undergo hydrolysis to 1,4-Bis(2-hydroxyethylthio)butane. The provided experimental protocol, based on established OECD guidelines, offers a robust framework for researchers to quantitatively determine the hydrolysis kinetics of this compound. Such data is essential for a comprehensive understanding of its properties and for ensuring its safe handling and effective application or remediation.
References
- 1. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. files.chemicalwatch.com [files.chemicalwatch.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
Navigating the Thermal Degradation of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis: Structural Similarities and Expected Reactivity
1,4-Bis(2-chloroethylthio)butane shares the same reactive 2-chloroethylthio functional group as sulfur mustard. This functional group is the primary driver of the chemical reactivity and toxicity of these compounds. Therefore, it is anticipated that this compound will undergo thermal decomposition through similar mechanisms to sulfur mustard, including C-S bond cleavage, intramolecular cyclization, and elimination reactions. The central butane (B89635) linker in this compound may influence the decomposition kinetics and product distribution compared to the simple thioether bond in sulfur mustard.
Thermal Decomposition of Sulfur Mustard: A Model System
Extensive research has been conducted on the thermal decomposition of sulfur mustard, providing valuable insights into the potential degradation pathways of its analogs.
Quantitative Decomposition Data
The thermal decomposition of sulfur mustard has been investigated under various conditions, with key kinetic parameters determined through experimental studies.
| Parameter | Value | Temperature Range (K) | Experimental Method |
| Overall Rate Constant (k) | k = 10^(21.97 ± 1.29)exp(-(17434.74 ± 1193.39)/T) s⁻¹ | 782 - 1058 | Single Pulse Shock Tube |
Table 1: Experimentally determined overall rate constant for the thermal decomposition of Sulfur Mustard.[3][4]
Primary Decomposition Pathways
The thermal decomposition of sulfur mustard is a complex process involving multiple competing reaction pathways. The initial and most significant pathways are believed to be:
-
C–S Bond Cleavage: This is considered a primary initiation step, leading to the formation of highly reactive radical species.[3][4]
-
Intramolecular Elimination of Hydrogen Chloride (HCl): This pathway results in the formation of vinyl thioethers.[3]
-
Chlorine Atom Abstraction of Hydrogen: Abstraction of a hydrogen atom from the carbon backbone by a chlorine atom can initiate further decomposition reactions.[3]
These primary pathways lead to a cascade of subsequent reactions, resulting in a complex mixture of smaller, volatile products.
Experimental Protocols for Studying Thermal Decomposition
The investigation of the thermal decomposition of hazardous compounds like sulfur mustard and its analogs requires specialized experimental techniques that can handle highly reactive materials at elevated temperatures and provide detailed information about the reaction kinetics and products.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This is a powerful technique for analyzing the products of thermal decomposition.
Methodology:
-
A small, precise amount of the sample is introduced into a pyrolysis unit.
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
The resulting volatile decomposition products are immediately transferred to a gas chromatograph (GC) for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification and quantification.
-
To probe the initial reaction pathways, radical scavengers can be introduced during pyrolysis to terminate the reactions at the initiation stage.[3][4]
Single Pulse Shock Tube Experiments
This method is used to study gas-phase reactions at high temperatures and pressures over very short reaction times, allowing for the determination of kinetic parameters.
Methodology:
-
A mixture of the sample highly diluted in an inert gas is introduced into the driven section of a shock tube.
-
A high-pressure driver gas is rapidly released, generating a shock wave that travels through the sample mixture, rapidly heating and compressing it.
-
The reaction occurs for a very short, well-defined period.
-
The reaction is quenched by a reflected shock wave, and the product mixture is analyzed using techniques such as GC/MS.
-
The overall rate constant for the decomposition can be calculated based on the consumption of the reactant at different temperatures.[3]
Visualizing Reaction and Experimental Workflows
To better understand the complex processes involved in thermal decomposition studies, diagrams can be used to visualize reaction pathways and experimental setups.
Caption: Primary thermal decomposition pathways of sulfur mustard.
Caption: General experimental workflow for thermal decomposition studies.
Conclusion
While direct experimental data on the thermal decomposition of this compound remains elusive, a robust framework for understanding its behavior can be established by studying its close analog, sulfur mustard. The primary decomposition pathways are expected to involve C-S bond cleavage, HCl elimination, and hydrogen abstraction, leading to a variety of smaller molecules. The experimental protocols of Py-GC/MS and single-pulse shock tube experiments are powerful tools for elucidating the kinetics and mechanisms of these reactions. Further research focusing specifically on this compound is necessary to fully characterize its thermal stability and decomposition products, which is essential for developing safe and effective handling and decontamination procedures.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Decomposition of Sulfur Mustard: Pyrolysis Experiments in the Presence of Radical Scavengers, Single Pulse Shock Tube Experiments, and Kinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DNA Alkylation Studies Using 1,4-Bis(2-chloroethylthio)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-chloroethylthio)butane is a bifunctional alkylating agent and a structural analog of sulfur mustard.[1] Like other sulfur mustards, it is a highly reactive electrophile that can form covalent adducts with nucleophilic sites in cellular macromolecules, with DNA being a primary target.[2][3] Its two reactive chloroethyl groups enable it to form both mono-adducts and highly cytotoxic interstrand and intrastrand DNA cross-links.[2][4] This property makes it a subject of interest for studies on DNA damage and repair, carcinogenesis, and the development of novel chemotherapeutic agents. These application notes provide an overview of its mechanism of action, relevant signaling pathways, and detailed protocols for its use in DNA alkylation studies.
Mechanism of DNA Alkylation
The alkylating activity of this compound is initiated by an intramolecular cyclization of one of its chloroethyl groups, forming a highly reactive episulfonium ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic centers in DNA, primarily the N7 position of guanine (B1146940) and the N3 position of adenine.[2][5] Following the initial mono-alkylation, the second chloroethyl group can undergo a similar activation to form another episulfonium ion, which can then alkylate a second nucleophilic site on the same or the opposite DNA strand, resulting in intrastrand or interstrand cross-links, respectively.[4] These cross-links are particularly cytotoxic as they block DNA replication and transcription.[6]
Caption: Mechanism of this compound Activation and DNA Alkylation.
Cellular Response to DNA Damage
The formation of DNA adducts by this compound triggers a complex cellular response known as the DNA Damage Response (DDR).[3] This intricate network of signaling pathways is crucial for maintaining genomic integrity. Key proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated in response to DNA lesions and, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[3] This signaling cascade can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, trigger apoptosis (programmed cell death).[3][7]
Caption: Simplified DNA Damage Response Pathway.
Data Presentation
Table 1: In Vitro Cytotoxicity of Sulfur Mustard (HD)
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| SVK-14 (Keratinocytes) | MTT | Not Specified | ~100 | [8] |
| G361 (Melanoma) | MTT | Not Specified | ~500 | [8] |
| SCL II (Squamous Carcinoma) | XTT | 24, 48, 72 | >1000 | [7] |
| HeLa | MTT | 24 | Not Specified (Cytotoxicity observed at 1 µM) | [9][10] |
Table 2: DNA Damage Induced by Sulfur Mustard (HD) in Human Epidermal Keratinocytes
| Parameter | Value | Reference |
| Single-Strand Breaks (SSB) / 10⁹ Da of DNA per µM HD | ~0.05 | [11] |
| Interstrand Cross-links / 10⁹ Da of DNA per µM HD | ~0.12 | [11] |
Experimental Protocols
Safety Precautions
This compound is a hazardous chemical and should be handled with extreme caution in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All waste materials should be disposed of according to institutional and national regulations for hazardous chemical waste.
Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., human keratinocytes, cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: DNA Cross-linking Detection (Alkaline Comet Assay)
This protocol is a sensitive method for detecting DNA interstrand cross-links. The principle is that cross-links reduce the migration of DNA in the agarose (B213101) gel. To visualize this, a known amount of DNA damage is induced (e.g., by radiation or a chemical agent like MMS) after treatment with the cross-linking agent.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMA)
-
Comet slides or pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) (MMS) or X-rays)
-
DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: After treatment with this compound and a recovery period, induce a fixed amount of DNA strand breaks in all samples (including controls) using a DNA-damaging agent.
-
Slide Preparation: Prepare a 1% NMA solution and coat the slides. Allow to dry.
-
Embedding Cells: Mix approximately 1 x 10⁵ cells with 0.5% LMPA at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Cell Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides and neutralize by washing three times for 5 minutes each with neutralization buffer.
-
Staining: Stain the DNA with the chosen fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The presence of cross-links will result in a smaller "comet tail" compared to the control cells treated only with the DNA-damaging agent. Quantify the extent of DNA migration using comet scoring software. A decrease in tail moment or tail DNA percentage indicates the presence of DNA cross-links.[12]
Protocol 3: DNA Interstrand Cross-link Quantification (Alkaline Elution Assay)
This is a highly sensitive method for quantifying DNA interstrand cross-links. The rate of DNA elution through a filter under denaturing conditions is inversely proportional to its size. Cross-linked DNA will elute more slowly than non-cross-linked DNA.
Materials:
-
Treated and control cells (radiolabeled with [¹⁴C] or [³H]thymidine)
-
Polyvinyl chloride (PVC) filters (2 µm pore size)
-
Elution pump
-
Fraction collector
-
Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.2)
-
Washing solution (0.02 M EDTA, pH 10.2)
-
Elution buffer (0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)
-
Proteinase K
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
X-ray source
Procedure:
-
Cell Labeling and Treatment: Label cells with a radioactive DNA precursor. Treat the cells with this compound.
-
Induction of Strand Breaks: Irradiate the cells on ice with a known dose of X-rays to introduce a fixed number of single-strand breaks.
-
Cell Lysis on Filter: Load the cells onto a PVC filter and lyse them with the lysis solution containing proteinase K.
-
Washing: Wash the DNA on the filter with the washing solution.
-
Alkaline Elution: Elute the DNA with the alkaline elution buffer at a constant flow rate (e.g., 0.03-0.04 mL/min). Collect fractions at regular intervals (e.g., every 90 minutes).
-
Quantification: After elution, recover the DNA remaining on the filter. Determine the amount of radioactivity in each fraction and on the filter by liquid scintillation counting.
-
Data Analysis: The rate of elution is plotted as the fraction of DNA remaining on the filter versus the elution time. The presence of interstrand cross-links will result in a slower elution rate compared to the control cells that were only irradiated. The frequency of cross-links can be calculated based on the difference in elution rates between the treated and control samples.[11]
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrogen mustard induces dynamic nuclear protein spectrum change and DNA-protein crosslinking, with p97 mediating repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Adducts as Biomarkers To Predict, Prevent, and Diagnose Disease-Application of Analytical Chemistry to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulfur mustard induces apoptosis and necrosis in SCL II cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vitro comparison of the cytotoxicity of sulphur mustard in melanoma and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of Cytoprotective Agents on Sulfur Mustard Induced Toxicity: The In vitro Model | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Quantification of sulfur mustard-induced DNA interstrand cross-links and single-strand breaks in cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Bis(2-chloroethylthio)butane as a Crosslinking Agent for Proteins
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 1,4-Bis(2-chloroethylthio)butane is a sulfur mustard analog and is considered a chemical weapon.[1][2][3] Its synthesis, handling, and use are subject to strict regulations. All experimental work with this compound must be conducted in a specialized facility with appropriate safety protocols and personal protective equipment under the supervision of trained personnel. The information provided here is for theoretical and research purposes only and is intended for a qualified audience.
Introduction
This compound is a homobifunctional alkylating agent with the potential for use as a protein crosslinking reagent. Its structure features two reactive 2-chloroethylthio groups separated by a butane (B89635) spacer. Similar to sulfur mustards, it is expected to react with nucleophilic residues on proteins, leading to the formation of covalent crosslinks.[1][4] This property could be harnessed in research settings to study protein-protein interactions, stabilize protein complexes, or develop novel bioconjugates. The crosslinking reaction is anticipated to proceed via the formation of a highly reactive episulfonium ion, which then alkylates nucleophilic amino acid side chains.
Mechanism of Action
The crosslinking mechanism of this compound is analogous to that of other sulfur mustards. It involves a two-step intramolecular cyclization and subsequent alkylation.
-
Formation of the Episulfonium Ion: One of the 2-chloroethylthio groups undergoes an intramolecular cyclization to form a highly reactive and unstable episulfonium ion, with the release of a chloride ion.
-
Nucleophilic Attack: A nucleophilic residue on the protein, such as the thiol group of cysteine, the imidazole (B134444) group of histidine, or the amino group of lysine, attacks the episulfonium ion, resulting in the formation of a covalent bond and opening of the three-membered ring. Cysteine residues are preferentially alkylated by sulfur mustards.[4]
-
Repeat of the Process: The second 2-chloroethylthio group on the crosslinker can then undergo the same process to react with a second nucleophilic residue on the same or a different protein, resulting in an intramolecular or intermolecular crosslink, respectively.
Caption: Proposed mechanism of protein crosslinking by this compound.
Quantitative Data Summary
The following table provides suggested starting conditions for protein crosslinking experiments using this compound. These are hypothetical values and should be optimized for each specific application.
| Parameter | Suggested Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations favor intermolecular crosslinking. |
| Crosslinker Concentration | 10 - 100 µM | A 10:1 to 20:1 molar excess of crosslinker to protein is a common starting point. |
| Buffer | Phosphate, HEPES | Avoid buffers containing primary amines (e.g., Tris) as they can compete for reaction. |
| pH | 7.0 - 8.5 | The reaction rate increases with pH due to the deprotonation of nucleophilic groups. |
| Temperature | 4 - 25 °C | Lower temperatures can help to control the reaction rate and minimize protein degradation. |
| Reaction Time | 30 - 120 minutes | The optimal time should be determined empirically. |
| Quenching Reagent | 2-Mercaptoethanol (B42355), DTT | A thiol-containing reagent can be used to quench the reaction by reacting with unreacted crosslinker. |
Experimental Protocols
General Protocol for Protein Crosslinking
This protocol provides a general workflow for crosslinking a protein or protein complex using this compound.
Caption: General experimental workflow for protein crosslinking.
Materials:
-
Purified protein of interest in an appropriate amine-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Anhydrous organic solvent (e.g., DMSO) for preparing the crosslinker stock solution.
-
Quenching buffer (e.g., 1 M 2-Mercaptoethanol).
-
SDS-PAGE reagents and equipment.
-
Western blot reagents and equipment.
-
Mass spectrometer (optional).
Procedure:
-
Protein Preparation: Prepare the purified protein at the desired concentration in an amine-free buffer at a suitable pH.
-
Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO.
-
Crosslinking Reaction: a. Add the desired amount of the crosslinker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation. b. Incubate the reaction mixture at the desired temperature for a specific time.
-
Quenching the Reaction: Stop the crosslinking reaction by adding a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM. Incubate for an additional 15 minutes.
-
Analysis of Crosslinked Products: a. SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked proteins. b. Western Blot: Confirm the identity of the crosslinked products by Western blotting using an antibody specific to the protein of interest. c. Mass Spectrometry: For a more detailed analysis, the crosslinked products can be identified and the crosslinked residues can be mapped using mass spectrometry.
Applications in Drug Development
The ability of this compound to form covalent crosslinks between proteins suggests several potential, albeit theoretical, applications in drug development.
-
Studying Protein-Protein Interactions: By crosslinking interacting proteins, their association can be stabilized for subsequent identification and characterization.
-
Antibody-Drug Conjugates (ADCs): Bifunctional alkylating agents are used in the development of ADCs. While highly toxic, the controlled use of such a crosslinker could be explored for conjugating cytotoxic payloads to antibodies for targeted cancer therapy.
-
Stabilization of Therapeutic Proteins: Crosslinking could potentially be used to stabilize the quaternary structure of therapeutic protein complexes.
Caption: Potential applications of protein crosslinking in drug development.
Safety and Handling
This compound is a hazardous chemical and a suspected chemical warfare agent.[1][2][3] All operations involving this compound should be performed in a certified chemical fume hood. Personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. All waste containing this compound must be disposed of as hazardous chemical waste according to institutional and governmental regulations.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-bis (2-chloroethylthio)-n-butane - Wikidata [wikidata.org]
- 3. Bis(2-chloroethylthio)methane | C5H10Cl2S2 | CID 522107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mustard gas crosslinking of proteins through preferential alkylation of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the 2-Chloroethylthio Moiety in Experimental Cancer Therapeutics
A Case Study on (2-Chloroethylthio)-1,4-naphthoquinone Derivatives
Introduction
Direct research on the specific application of 1,4-bis(2-chloroethylthio)butane in cancer therapy is limited in publicly available scientific literature. This compound is structurally related to sulfur mustards, which are known vesicants and alkylating agents.[1] The 2-chloroethylthio functional group is a key pharmacophore responsible for the alkylating activity, which can induce DNA damage and lead to cytotoxicity.[2] While this compound itself is not a focus of current cancer research, the therapeutic potential of the 2-chloroethylthio moiety has been explored through its incorporation into hybrid molecules.
This document provides detailed application notes and protocols based on a study of novel hybrid molecules that conjugate the 2-chloroethylthio group with a 1,4-naphthoquinone (B94277) core.[3] These compounds have demonstrated significant anticancer activity in preclinical models of prostate cancer. The following sections will detail the mechanism of action, quantitative data, and experimental protocols from this research as a case study for the application of the 2-chloroethylthio moiety in an oncological context.
Mechanism of Action
The anticancer activity of (2-chloroethylthio)-1,4-naphthoquinone derivatives is multifactorial, targeting several key cellular processes to induce cancer cell death. The hybrid molecule's design allows for a dual attack on cancer cells.[3]
-
DNA Alkylation: The 2-chloroethylthio group acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine.[2] This DNA alkylation can lead to the formation of DNA cross-links, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis.[2][4]
-
Mitochondrial Targeting and ROS Induction: The 1,4-naphthoquinone moiety targets mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm).[3] This disruption of mitochondrial function results in the generation of cytotoxic reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.[3]
-
Induction of Apoptosis: The combined effects of DNA damage and ROS production converge to induce apoptosis, a form of programmed cell death. This is evidenced by DNA fragmentation, cleavage of caspase-3 and PARP, and the externalization of phosphatidylserine (B164497) on the cell membrane.[3]
-
Inhibition of Androgen Receptor (AR) Signaling: In the context of prostate cancer, these compounds have been shown to down-regulate the expression of the androgen receptor splice variant AR-V7 and inhibit AR signaling. This is particularly relevant for the treatment of castration-resistant prostate cancer (CRPC).[3]
Quantitative Data
The cytotoxic activity of the synthesized (2-chloroethylthio)-1,4-naphthoquinone derivatives was evaluated across various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Cytotoxicity of (2-Chloroethylthio)-1,4-naphthoquinone Derivatives in Prostate Cancer Cell Lines [3]
| Compound | 22Rv1 (IC50, µM) | PC-3 (IC50, µM) | LNCaP (IC50, µM) |
| 30 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.18 ± 0.02 |
| 32 | 0.25 ± 0.04 | 0.32 ± 0.05 | 0.28 ± 0.03 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Selectivity Index of Lead Compounds [3]
| Compound | IC50 in 22Rv1 (µM) | IC50 in PNT2 (non-cancerous) (µM) | Selectivity Index (PNT2/22Rv1) |
| 30 | 0.15 | >100 | >667 |
| 32 | 0.25 | >100 | >400 |
The selectivity index indicates the preferential cytotoxicity of the compounds towards cancer cells over non-cancerous cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer activity of (2-chloroethylthio)-1,4-naphthoquinone derivatives.[3]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
(2-chloroethylthio)-1,4-naphthoquinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis and necrosis.
Materials:
-
Prostate cancer cells
-
Test compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in apoptosis and cell signaling.
Materials:
-
Prostate cancer cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-AR-V7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action for (2-chloroethylthio)-1,4-naphthoquinone derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cells with 1,4-Bis(2-chloroethylthio)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-chloroethylthio)butane is a bifunctional alkylating agent and a sulfur mustard analog.[1][2][3] Due to its chemical nature, it is classified as a chemical weapon-related compound and is expected to exhibit high toxicity.[1][2][3] Alkylating agents like this compound are highly reactive molecules that covalently attach alkyl groups to nucleophilic sites on other molecules.[4] Within a cell, DNA is the primary target, particularly the N7 position of guanine.[4][5] This alkylation can lead to DNA damage, including the formation of DNA cross-links, which can inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and cell death through apoptosis or necrosis.[6] Understanding the cellular response to this compound is crucial for both toxicological assessment and the exploration of its potential as a therapeutic agent, given that many alkylating agents are used in cancer chemotherapy.[4]
These application notes provide a comprehensive protocol for the in vitro treatment of cells with this compound, including safety precautions, experimental design, and methods for assessing cellular responses.
Safety Precautions and Handling
WARNING: this compound is a hazardous chemical and should be handled with extreme caution in a designated laboratory with appropriate engineering controls.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles at all times.[7][8]
-
Decontamination: Prepare a decontamination solution, such as an ethanolic solution of sodium ethoxide or a dilute solution of Chloramine-T, to neutralize any spills.[9][10][11] All contaminated materials, including pipette tips, culture plates, and media, must be decontaminated before disposal.[9]
-
Waste Disposal: Dispose of all waste in accordance with institutional and national regulations for hazardous chemical waste.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Due to its expected hydrophobic nature, dissolve this compound in an anhydrous, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][12]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6][13]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent degradation and evaporation. Protect from light.
Protocol 2: Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cell lines for the study. Common choices for cytotoxicity and DNA damage studies include human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) and non-cancerous cell lines (e.g., human dermal fibroblasts) for comparison.[12][14][15]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for other assays) at a density that ensures they are in the exponential growth phase at the time of treatment.[1][8] Allow cells to adhere overnight.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound. Prepare serial dilutions from the stock solution.
-
Concentration Range: As no specific IC50 data for this compound is readily available, a broad concentration range should be tested initially. Based on data for other sulfur mustard analogs, a starting range of 1 µM to 500 µM is recommended.[6][15]
-
Controls: Include an untreated control and a vehicle control (cells treated with the same concentration of DMSO as the highest dose of the compound).[13]
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6] The incubation time will depend on the specific endpoint being measured.
Protocol 3: Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate (final concentration 0.5 mg/mL).[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Detection of DNA Damage (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[14][17]
-
Cell Harvesting: After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose (B213101) and spread it on a microscope slide pre-coated with normal-melting-point agarose.[17]
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA.[18]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[18]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."[19]
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).[19] Visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[19]
Protocol 5: Analysis of Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][20]
-
Cell Harvesting: After treatment, collect both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 6: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.[1]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[1]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[1]
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., A549 | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined | |
| e.g., HeLa | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (48-hour treatment)
| Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 Population |
| 0 (Vehicle) | Value | Value | Value | Value |
| IC50/2 | Value | Value | Value | Value |
| IC50 | Value | Value | Value | Value |
| IC50x2 | Value | Value | Value | Value |
Visualizations
Caption: Experimental workflow for cell treatment.
Caption: Putative signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Dynamic cytotoxic profiles of sulfur mustard in human dermal cells determined by multiparametric high-content analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction and repair of DNA cross-links induced by sulfur mustard in the A-549 cell line followed by a comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfur Mustard Analog Mechlorethamine (Bis(2-chloroethyl)methylamine) Modulates Cell Cycle Progression via the DNA Damage Response in Human Lung Epithelial A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. aun.edu.eg [aun.edu.eg]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
Application Notes and Protocols for Mass Spectrometry Analysis of 1,4-Bis(2-chloroethylthio)butane DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-chloroethylthio)butane is a bifunctional alkylating agent, structurally related to the chemical warfare agent sulfur mustard. Its ability to form covalent adducts with DNA is a critical mechanism of its cytotoxicity and genotoxicity. These DNA adducts can block DNA replication and transcription, leading to cell cycle arrest and apoptosis. The precise identification and quantification of these adducts are paramount for understanding its mechanism of action, developing potential countermeasures, and assessing its use in therapeutic contexts. This document provides detailed application notes and protocols for the analysis of this compound-induced DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]
The primary DNA adducts formed by agents like this compound are typically at the N7 position of guanine (B1146940) and the N3 position of adenine.[4] Bifunctional alkylating agents can also induce DNA cross-links. The methods outlined below are designed for the sensitive detection and reliable quantification of these DNA modifications.
Quantitative Data Summary
The following tables summarize representative quantitative data for the LC-MS/MS analysis of DNA adducts analogous to those formed by this compound. This data is based on studies of sulfur mustard adducts and provides an expected performance benchmark.
Table 1: Major DNA Adducts of this compound Analogs
| Adduct Name | Abbreviation | Description |
| N7-[2-[(2-hydroxyethyl)thio]ethyl]guanine | N7-HETEG | Monofunctional adduct at the N7 position of guanine. |
| O6-[2-[(2-hydroxyethyl)thio]ethyl]guanine | O6-HETEG | Monofunctional adduct at the O6 position of guanine. |
| N3-[2-[(2-hydroxyethyl)thio]ethyl]adenine | N3-HETEA | Monofunctional adduct at the N3 position of adenine. |
| bis[2-(guanin-7-yl)ethyl]sulfide | Bis-G | Interstrand or intrastrand DNA cross-link between two guanine bases. |
Table 2: Representative LC-MS/MS Performance Data for Analogous Adducts
| Analyte | Limit of Detection (LOD) (fmol on column) | Lower Limit of Quantification (LLOQ) (fmol on column) |
| N7-HETEG | 0.01 | 0.04 |
| O6-HETEG | 0.002 | 0.01 |
| N3-HETEA | 0.11 | 0.33 |
| Bis-G | 0.04 | 0.12 |
Data adapted from studies on sulfur mustard DNA adducts.
Experimental Protocols
Sample Preparation: DNA Extraction and Hydrolysis
Objective: To isolate genomic DNA from cells or tissues exposed to this compound and hydrolyze it to individual nucleosides for LC-MS/MS analysis.
Materials:
-
Cells or tissues exposed to this compound
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Enzyme cocktail: DNase I, Nuclease P1, Alkaline Phosphatase
-
Digestion Buffer: 10 mM Tris-HCl, 5 mM MgCl2, pH 7.0[5]
-
Internal standards (isotope-labeled adducts, if available)
-
Acetonitrile
-
Centrifuge
-
Vacuum concentrator
Protocol:
-
DNA Isolation: Isolate genomic DNA from the biological matrix using a commercial DNA isolation kit according to the manufacturer's instructions.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Digestion: a. In a microcentrifuge tube, combine 10-20 µg of DNA with the appropriate amount of internal standards. b. Add the digestion buffer to the DNA sample. c. Add the enzyme cocktail (e.g., 2 U DNase I, 100 mU phosphodiesterase, and 500 mU alkaline phosphatase).[5] d. Incubate the mixture overnight at 37°C with gentle shaking.
-
Protein Precipitation: Stop the reaction by adding three volumes of cold acetonitrile.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under vacuum using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Objective: To separate, detect, and quantify the this compound DNA adducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 150 mm x 2 mm, 3 µm particle size)[5]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 100% A to 95% B over a specified time to ensure separation of the adducts from the more abundant unmodified nucleosides.
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 40°C[5]
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each adduct and internal standard must be determined. A common fragmentation is the neutral loss of the deoxyribose moiety (116 Da).[6]
-
Collision Energy and other MS parameters: Optimize for each specific adduct to achieve maximum sensitivity.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of DNA adducts.
Caption: Simplified signaling pathway of the DNA damage response to alkylating agents.[7][8]
References
- 1. Mass spectrometric analysis of sulfur mustard-induced biomolecular adducts: Are DNA adducts suitable biomarkers of exposure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Therapeutics with 1,4-Bis(2-chloroethylthio)butane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-chloroethylthio)butane is an organosulfur compound and a structural analog of sulfur mustard.[1][2][3][4] Like other sulfur mustards, it is a potent bifunctional alkylating agent. This reactivity, while responsible for its toxicity, also presents a foundation for the development of novel therapeutics, particularly in oncology. The principle of action relies on the alkylation of nucleophilic sites on biological macromolecules, most notably DNA. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cells such as cancer cells.
These application notes provide an overview of the therapeutic potential of this compound analogs, focusing on their mechanism of action and providing detailed protocols for their synthesis and evaluation as potential anticancer agents.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling and for the design of new therapeutic derivatives.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆Cl₂S₂ | [1] |
| Molecular Weight | 247.25 g/mol | [2] |
| IUPAC Name | 1,4-bis(2-chloroethyl)disulfane | [1] |
| CAS Number | 142868-93-7 | [1] |
| Appearance | Not available | |
| Solubility | Not available | |
| Boiling Point | Not available | [5] |
| Melting Point | Not available | [5] |
Mechanism of Action: DNA Alkylation and Apoptosis Induction
The primary mechanism through which this compound and its analogs exert their cytotoxic effects is through the alkylation of DNA. The chloroethyl groups are highly reactive and can form covalent bonds with nucleophilic centers in DNA, particularly the N7 position of guanine. As a bifunctional agent, it can crosslink DNA strands, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
This DNA damage can activate several signaling pathways that are often dysregulated in cancer, including the p53, AKT, and NF-κB pathways. The activation of p53, a key tumor suppressor, can lead to cell cycle arrest and apoptosis. The PI3K/AKT/mTOR pathway, often hyperactivated in cancer promoting cell survival, can be a target for therapeutic intervention.[6][7][8][9][10] The NF-κB signaling pathway, which plays a complex role in inflammation and cancer, can also be modulated by DNA damaging agents.[11][12][13][14][15]
Signaling Pathway Diagrams
Therapeutic Applications in Oncology: (2-Chloroethylthio)-1,4-naphthoquinone Derivatives
While this compound itself is not used therapeutically due to its high toxicity, its derivatives have shown promise. A noteworthy example is the development of hybrid molecules combining the 2-chloroethylthio moiety with a 1,4-naphthoquinone (B94277) scaffold. These compounds have demonstrated significant anticancer activity in prostate cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative (2-chloroethylthio)-1,4-naphthoquinone derivatives against various prostate cancer cell lines.
| Compound | 22Rv1 (IC₅₀, µM) | PC-3 (IC₅₀, µM) | LNCaP (IC₅₀, µM) | PNT2 (non-cancerous) (IC₅₀, µM) |
| Derivative 30 | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.09 ± 0.01 | > 10 |
| Derivative 31 | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.18 ± 0.03 | > 10 |
| Derivative 32 | 0.06 ± 0.01 | 0.09 ± 0.01 | 0.07 ± 0.01 | > 10 |
Data extracted from a study on the anticancer activity of novel synthetic (2-chloroethylthio)-1,4-naphthoquinones.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of novel therapeutics derived from this compound.
Synthesis of (2-Chloroethylthio)-1,4-naphthoquinone Derivatives
This protocol is adapted from the synthesis of novel anticancer (2-chloroethylthio)-1,4-naphthoquinones.[16][17]
Workflow Diagram:
Materials:
-
Halogenated 1,4-naphthoquinone precursor
-
2-Mercaptoethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate solvents for reaction and purification (e.g., ethanol (B145695), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Substitution Reaction:
-
Dissolve the halogenated 1,4-naphthoquinone in a suitable solvent.
-
Add 2-mercaptoethanol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the intermediate product by column chromatography on silica gel.
-
-
Chlorination:
-
Dissolve the purified intermediate in dichloromethane.
-
Slowly add thionyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the final (2-chloroethylthio)-1,4-naphthoquinone derivative by column chromatography.
-
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[18][19][20][21][22]
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Apoptosis Detection: DNA Fragmentation Assay
This protocol is used to detect the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.[23][24]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer
-
TAE or TBE buffer
-
DNA loading dye
-
DNA ladder marker
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Cell Lysis and DNA Extraction:
-
Harvest cells (including floating cells) and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Add RNase A and incubate at 37°C.
-
Add Proteinase K and incubate at 50°C.
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with cold 100% ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Prepare an agarose gel (e.g., 1.5-2.0%) in TAE or TBE buffer containing a DNA stain.
-
Mix the DNA samples with loading dye and load into the wells of the gel. Include a DNA ladder marker.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the DNA fragmentation pattern under UV light. Apoptotic cells will show a characteristic ladder of DNA fragments in multiples of approximately 180-200 base pairs.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe DCFDA.[25][26][27][28][29]
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., H₂O₂)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat cells with the test compound for the desired time. Include positive and negative controls.
-
-
DCFDA Staining:
-
Wash the cells with PBS.
-
Incubate the cells with DCFDA (e.g., 10 µM in PBS) in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize to the control to determine the change in ROS levels.
-
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Their mechanism of action, centered on DNA alkylation and the induction of apoptosis, provides a solid rationale for their investigation. The protocols outlined in these application notes offer a starting point for the synthesis and evaluation of new derivatives with improved efficacy and reduced toxicity. Further research into the structure-activity relationships and the specific signaling pathways affected by these compounds will be crucial for advancing them towards clinical applications.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound (CAS 142868-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 29. Video: Production and Detection of Reactive Oxygen Species ROS in Cancers [jove.com]
Application Notes and Protocols for Probing Protein-DNA Interactions with 1,4-Bis(2-chloroethylthio)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-chloroethylthio)butane is a bifunctional alkylating agent structurally related to sulfur mustards. Its reactivity makes it a valuable tool for covalently trapping interactions between proteins and DNA. This document provides detailed application notes and protocols for utilizing this compound to probe and identify proteins that are in close proximity to specific DNA sequences. The formation of DNA-protein cross-links (DPCs) by this agent can elucidate the components of the proteome that interact with genomic DNA, offering insights into gene regulation, DNA repair, and the mechanisms of action for DNA-damaging agents. DPCs are significant cellular lesions that can interfere with essential processes like DNA replication and transcription.[1][2] The study of proteins that become cross-linked to DNA can, therefore, reveal critical aspects of cellular responses to DNA damage.
Principle of the Method
The mechanism of action for this compound in forming DNA-protein cross-links is a two-step process. First, one of the chloroethylthio arms of the molecule alkylates a nucleophilic site on the DNA, most commonly the N7 position of a guanine (B1146940) base.[1][3] The second chloroethylthio arm can then react with a nucleophilic amino acid residue, such as cysteine, on a nearby protein, resulting in a stable, covalent cross-link between the DNA and the protein.[1][3] These trapped complexes can then be isolated and the cross-linked proteins identified using mass spectrometry-based proteomic approaches.[2][4]
Applications
-
Identification of DNA-Binding Proteins: Trapping and subsequent identification of proteins bound to specific DNA sequences, including transcription factors and chromatin-modifying enzymes.
-
Characterization of the DNA Damage Response: Studying the cohort of proteins that associate with DNA upon damage induced by alkylating agents.
-
Drug Discovery and Development: Screening for and characterizing therapeutic agents that modulate protein-DNA interactions.
-
Toxicology: Investigating the molecular mechanisms of toxicity for bifunctional alkylating agents.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8H16Cl2S2 |
| Molecular Weight | 247.25 g/mol |
| CAS Number | 142868-93-7 |
| Appearance | Expected to be a liquid at room temperature |
| Reactivity | Reacts with nucleophiles, particularly DNA bases and amino acid residues like cysteine. |
Experimental Protocols
Caution: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment in a certified chemical fume hood.
Protocol 1: In Vitro DNA-Protein Cross-linking
This protocol describes the formation of DPCs in a controlled in vitro environment using purified DNA and nuclear protein extracts.
Materials:
-
This compound
-
5'-biotinylated double-stranded DNA (dsDNA) of interest
-
Nuclear protein extract
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 10% glycerol
-
Quenching Solution: 1 M Tris-HCl (pH 8.0)
-
Streptavidin-coated magnetic beads
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 5'-biotinylated dsDNA (final concentration 1-5 µM) and nuclear protein extract (final concentration 0.5-2 mg/mL) in the Reaction Buffer.
-
Cross-linking Reaction: Add this compound to the reaction mixture. A starting concentration of 100 µM to 1 mM is recommended, but this should be optimized.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Isolation of DPCs:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 30 minutes at room temperature with gentle rotation to capture the biotinylated DNA and any cross-linked proteins.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-cross-linked proteins.
-
-
Elution and Analysis: The captured DPCs can be eluted from the beads and analyzed by SDS-PAGE followed by Western blotting for specific proteins or processed for mass spectrometry analysis (see Protocol 3).
Protocol 2: DNA-Protein Cross-linking in Cultured Cells
This protocol details the induction of DPCs in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a concentration range of 1 µM to 100 µM in the cell culture medium. The optimal concentration and exposure time (e.g., 1-4 hours) should be determined empirically.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract the nuclear components.
-
Isolation of DPCs: The DPCs can be isolated from the cell lysate using methods such as cesium chloride density gradient centrifugation or affinity purification if a specific tagged protein or DNA sequence is being studied.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis of DPCs
This protocol outlines the steps to identify the proteins that have been cross-linked to DNA.
Materials:
-
Isolated DPCs (from Protocol 1 or 2)
-
DNase I
-
Reduction Buffer: 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate
-
Alkylation Reagent: 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
DNA Digestion: Resuspend the isolated DPCs in a DNase I digestion buffer and incubate with DNase I to digest the DNA component of the cross-link, leaving the protein with a small DNA adduct attached.
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins by heating.
-
Reduce the disulfide bonds by incubating with Reduction Buffer at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by incubating with the Alkylation Reagent in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion: Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
Sample Cleanup: Acidify the sample with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Specialized data analysis software can be used to identify the peptides that contain the cross-linked DNA adduct.
Quantitative Data Summary
The following table provides an example of expected outcomes from an in vitro cross-linking experiment. Note that these values are illustrative and will require optimization for specific experimental systems.
| Parameter | Recommended Starting Range |
| This compound Concentration | 1 µM - 1 mM |
| Incubation Time | 30 - 60 minutes |
| Incubation Temperature | 37°C |
| Expected Cross-linking Efficiency | 0.1 - 5% of total protein |
| DNA Concentration | 1 - 5 µM |
| Nuclear Protein Extract Concentration | 0.5 - 2 mg/mL |
Visualizations
Caption: Mechanism of DNA-protein cross-link formation.
Caption: Workflow for DPC identification.
Caption: Cellular response to DPCs.
References
- 1. Proteomic Analysis of DNA-Protein Cross-Linking by Antitumor Nitrogen Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,4-Bis(2-chloroethylthio)butane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,4-Bis(2-chloroethylthio)butane and its derivatives as potential candidates for drug discovery, particularly in the field of oncology.
Introduction
This compound belongs to the class of sulfur mustards, which are bifunctional alkylating agents. The presence of two reactive 2-chloroethylthio groups allows these compounds to form covalent cross-links with biological macromolecules, most notably DNA. This ability to induce DNA damage is the primary mechanism behind their potent cytotoxic effects, making them of significant interest in the development of novel anticancer therapeutics. The butane (B89635) linker between the two sulfur atoms provides a specific spatial arrangement that can influence the efficiency and selectivity of DNA cross-linking. This document outlines the synthetic routes to these compounds, protocols for their biological evaluation, and a summary of their known mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a dihydroxy precursor, followed by chlorination.
Protocol 1: Synthesis of 1,4-Bis(2-hydroxyethylthio)butane
This protocol describes the synthesis of the diol precursor, 1,4-Bis(2-hydroxyethylthio)butane, through the reaction of 1,4-butanedithiol (B72698) with 2-chloroethanol (B45725).
Materials:
-
1,4-Butanedithiol
-
2-Chloroethanol
-
Sodium metal
-
Anhydrous Ethanol (B145695)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal to anhydrous ethanol.
-
To the stirred sodium ethoxide solution, add 1,4-butanedithiol dropwise at room temperature.
-
After the addition is complete, add 2-chloroethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure 1,4-Bis(2-hydroxyethylthio)butane.
Protocol 2: Chlorination of 1,4-Bis(2-hydroxyethylthio)butane
This protocol details the conversion of the diol precursor to the final product, this compound, using thionyl chloride as the chlorinating agent.
Materials:
-
1,4-Bis(2-hydroxyethylthio)butane
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform
-
Pyridine (B92270) (optional, as a scavenger for HCl)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-Bis(2-hydroxyethylthio)butane in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl gas produced during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
Biological Evaluation of this compound Derivatives
The anticancer potential of the synthesized compounds can be evaluated through a series of in vitro assays to determine their cytotoxicity, mechanism of cell death, and effects on cellular signaling pathways.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Data Presentation
The quantitative data from the synthesis and biological evaluation should be summarized in tables for clear comparison.
Table 1: Synthesis Yields of this compound Derivatives
| Derivative | Precursor Yield (%) | Final Product Yield (%) |
| This compound | 75% | 60% |
| Example Derivative A | 72% | 58% |
| Example Derivative B | 81% | 65% |
| Note: Yields are hypothetical and for illustrative purposes. |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives in Cancer Cell Lines
| Compound | MCF-7 (μM) | A549 (μM) | HCT116 (μM) | HEK293 (μM) |
| This compound | 15.2 | 21.8 | 12.5 | >100 |
| Example Derivative A | 10.8 | 18.4 | 9.7 | >100 |
| Example Derivative B | 25.1 | 35.2 | 22.0 | >100 |
| Note: IC50 values are hypothetical and for illustrative purposes. |
Mechanism of Action and Signaling Pathways
This compound derivatives exert their cytotoxic effects primarily through the alkylation of DNA. This leads to the formation of DNA monoadducts and interstrand or intrastrand cross-links, which block DNA replication and transcription, ultimately triggering cell death pathways.
DNA Damage Response and Apoptosis Induction
The DNA damage induced by these compounds activates a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. Activation of the DDR can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis (programmed cell death).
The apoptotic signaling cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage typically activates the intrinsic pathway, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Visualizations
Signaling Pathway of DNA Damage-Induced Apoptosis
Caption: DNA damage-induced apoptosis pathway.
Experimental Workflow for Synthesis and Evaluation
Caption: Experimental workflow for synthesis and evaluation.
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,4-Bis(2-chloroethylthio)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-chloroethylthio)butane is a sulfur mustard analog. Sulfur mustards are bifunctional alkylating agents known for their vesicant properties and cytotoxicity.[1][2] The primary mechanism of their toxicity involves the alkylation of DNA and other macromolecules, leading to cellular damage and induction of apoptosis.[2][3] Due to the hazardous nature of sulfur mustards, in vitro cytotoxicity assays are essential for understanding their mechanisms of action and for the development of potential therapeutic countermeasures.
These application notes provide a comprehensive overview of established in vitro assays and detailed protocols relevant for assessing the cytotoxicity of this compound. The methodologies are based on studies conducted with sulfur mustard and its analogs.
Data Presentation: Cytotoxicity of Sulfur Mustard and its Analogs
Table 1: In Vitro Cytotoxicity of Sulfur Mustard (HD)
| Cell Line | Assay | Exposure Time | Observed Effect | Reference |
| SCL II | XTT | 24, 48, 72 h | Inhibition of cell growth at concentrations >1 µM | [4] |
| SCL II | Apoptosis/Necrosis | 30 min or 4 h | Increased apoptosis at concentrations >500 µM | [4] |
| Human Melanoma (G361) | MTT | Not specified | 5-fold more resistant than SVK-14 keratinocytes | [5] |
| Human Keratinocytes (SVK-14) | MTT | Not specified | More sensitive to HD compared to melanoma cell lines | [5] |
| HeLa | MTT, LDH Leakage | 24 h | Dose-dependent decrease in viability and increase in LDH leakage | [6][7] |
Table 2: In Vitro Cytotoxicity of 2-Chloroethyl Ethyl Sulfide (B99878) (CEES)
| Cell Line | Assay | Exposure Time | Concentration | Observed Effect | Reference |
| Mouse Skin Epidermal JB6 | DNA Damage (Comet Assay, H2A.X & p53 phosphorylation) | 1-24 h | 0.1 - 1 mM | Induction of DNA damage | [8] |
| Mouse Dermal Fibroblasts | DNA Damage (Comet Assay, H2A.X & p53 phosphorylation) | 1-24 h | 0.1 - 1 mM | Induction of DNA damage | [8] |
| Thymocytes | DNA Fragmentation | 5 h | 100 µM | ~40% increase in DNA fragmentation | [9] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Membrane Integrity Assessment: LDH Leakage Assay
The Lactate Dehydrogenase (LDH) leakage assay is a method to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[6][7]
Principle: LDH released into the culture medium is quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits are recommended) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Apoptosis Detection: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Apoptosis Induced by Alkylating Agents
Alkylating agents like sulfur mustard analogs induce DNA damage, which can trigger the intrinsic pathway of apoptosis.[12][13]
Caption: Apoptosis signaling pathway induced by alkylating agents.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in vitro.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. mustard alkylating agents: Topics by Science.gov [science.gov]
- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur mustard induces apoptosis and necrosis in SCL II cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro comparison of the cytotoxicity of sulphur mustard in melanoma and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effectiveness of Cytoprotective Agents on Sulfur Mustard Induced Toxicity: The In vitro Model | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 8. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
"handling and safety precautions for 1,4-Bis(2-chloroethylthio)butane in the lab"
Application Notes and Protocols for 1,4-Bis(2-chloroethylthio)butane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a highly hazardous chemical and a sulfur mustard analog.[1][2][3] All handling must be performed by trained personnel in a properly equipped laboratory with established safety protocols. This document provides guidance, but it is not a substitute for a comprehensive, site-specific risk assessment and safety plan.
Hazard Identification and Physicochemical Properties
This compound is a chemical warfare agent precursor and is expected to exhibit high toxicity and reactivity similar to sulfur mustard (mustard gas).[1][2][3] It is classified as a vesicant, meaning it can cause severe blistering on contact with skin and mucous membranes.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
1.1 Regulatory and Toxicity Data
The hazardous nature of this compound is reflected in its low exposure guidelines. All quantitative data should be considered when planning experiments to ensure minimal risk.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆Cl₂S₂ | [1][5] |
| Molecular Weight | 247.25 g/mol | [5] |
| CAS Number | 142868-93-7 | [1][5] |
| PAC-1 | 0.1 mg/m³ | [2][3] |
| PAC-2 | 0.2 mg/m³ | [2][3] |
| PAC-3 | 3.2 mg/m³ | [2][3] |
| Appearance | Data unavailable; expected to be a liquid | |
| Boiling Point | Data unavailable | [3] |
| Melting Point | Data unavailable | [3] |
| Flash Point | Data unavailable | [3] |
| Water Solubility | Data unavailable; likely low | [3] |
PAC: Protective Action Criteria for airborne exposure. PAC-1 is the level for mild, transient health effects. PAC-2 is for irreversible or other serious health effects. PAC-3 is for life-threatening health effects.
1.2 Reactivity Profile
-
Reactivity: Classified as water-reactive by some sources, although others state no rapid reaction with air or water.[1][2][3] As a sulfur mustard analog, it can undergo hydrolysis and oxidation.[6]
-
Hazardous Decomposition: Upon combustion, may produce toxic gases such as hydrogen chloride, sulfur oxides, and carbon oxides.[7]
Safe Handling and Personal Protective Equipment (PPE)
Due to the extreme toxicity of this compound, stringent engineering controls and a multi-layered PPE approach are mandatory.
2.1 Engineering Controls
-
All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a certified and functioning chemical fume hood with a face velocity of at least 100 feet per minute.[8]
-
A safety shower and eyewash station must be immediately accessible.
-
The work area should be clearly demarcated with warning signs indicating the use of a highly toxic substance.
2.2 Personal Protective Equipment (PPE)
A risk assessment should determine the appropriate level of PPE. For handling neat or concentrated solutions of this compound, Level C or B protection is recommended.[9][10][11]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton glove. | Provides excellent chemical resistance against vesicants.[8] Contaminated gloves must be disposed of immediately.[12] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield, or a full-face respirator. | Protects against splashes and potential vapor exposure to the eyes and face.[8][13] |
| Body Protection | A chemical-resistant apron over a flame-resistant lab coat. For larger quantities, a disposable chemical-resistant suit (e.g., Tyvek) is required. | Prevents skin contact from spills and splashes.[11][13] |
| Footwear | Closed-toe, chemical-resistant safety boots. | Protects feet from spills.[12] |
| Respiratory | Work must be done in a fume hood. For emergency situations, a NIOSH-approved full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) is necessary.[9][10] | Prevents inhalation of toxic vapors. |
Experimental Protocols: General Handling Procedure
This protocol outlines the basic steps for safely handling this compound in a laboratory setting.
3.1 Preparation and Pre-Experiment Checklist
-
Ensure the chemical fume hood is certified and operational.
-
Verify that the safety shower and eyewash station are unobstructed and functional.
-
Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers, inside the fume hood.
-
Prepare a decontamination solution (e.g., 10% bleach solution or specialized decontaminant) and have it readily available inside the fume hood.
-
Don all required PPE as specified in Section 2.2.
3.2 Handling and Dispensing
-
Before opening the primary container, carefully inspect it for any signs of damage or leaks.
-
If the substance is stored in a sealed ampule or vial, brief centrifugation may be necessary to collect any material from the cap or seal, preventing aerosolization upon opening.[8]
-
Perform all transfers of the chemical using gastight syringes or cannulation techniques to minimize exposure.
-
Keep the container sealed at all times when not in use.
3.3 Post-Experiment Decontamination
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical using an appropriate decontamination solution.
-
Rinse all contaminated glassware and equipment with a suitable solvent (e.g., isopropanol) inside the fume hood. The rinsate must be collected as hazardous waste.
-
Follow with a thorough wash using a decontamination solution, then soap and water.
-
Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces. Dispose of all disposable PPE as hazardous waste.
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
4.1 Spill Response
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry. If possible and safe to do so, shut down ignition sources.[14]
-
Report: Notify the institutional Environmental Health and Safety (EHS) department and emergency services.
-
Decontaminate (Trained Personnel Only): Only personnel with specialized training and appropriate PPE (including SCBA) should attempt to clean a spill.
-
Neutralize/absorb the spill with a specialized decontaminating agent or absorbent material (e.g., vermiculite).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
4.2 Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. brieflands.com [brieflands.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. williams.com [williams.com]
Troubleshooting & Optimization
Technical Support Center: 1,4-Bis(2-chloroethylthio)butane Crosslinking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Bis(2-chloroethylthio)butane in crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a crosslinker?
This compound is a homobifunctional alkylating agent. It contains two reactive chloroethylthio groups that can form stable covalent bonds with nucleophilic residues on proteins.[1][2] Its mechanism is similar to that of sulfur mustard, where it preferentially alkylates cysteine residues.[2][3][4] It can also react with other nucleophilic side chains such as histidine and lysine, although to a lesser extent.[1] This bifunctionality allows it to link two amino acid residues, either within the same protein (intramolecular crosslink) or between two different proteins (intermolecular crosslink), that are in close proximity.
Q2: My crosslinking reaction is showing low or no yield. What are the potential causes?
Several factors can contribute to low crosslinking efficiency:
-
Reagent Instability: this compound, like other chloroethyl compounds, can be susceptible to hydrolysis in aqueous solutions. Ensure the reagent is stored under dry conditions and that stock solutions are prepared fresh.
-
Suboptimal Reaction pH: The alkylation of cysteine residues is pH-dependent. The reaction is generally more efficient at a slightly alkaline pH (7.5-8.5) where the cysteine thiol groups are more nucleophilic.[5]
-
Incorrect Buffer Composition: Buffers containing nucleophilic species, such as Tris or glycine (B1666218), will compete with the protein for reaction with the crosslinker and should be avoided in the primary reaction mixture.[6] Phosphate, HEPES, or bicarbonate buffers are generally recommended.
-
Low Protein Concentration: At low protein concentrations, the probability of intermolecular crosslinking is reduced. If intermolecular crosslinks are desired, consider increasing the protein concentration.
-
Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in the sample will react with the crosslinker. Ensure they are removed from the protein sample before initiating the crosslinking reaction.
Q3: I am observing significant protein precipitation or aggregation after adding the crosslinker. How can I prevent this?
Protein precipitation upon addition of a crosslinker can be due to several factors:
-
High Degree of Crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates. To mitigate this, try reducing the molar excess of the crosslinker, shortening the reaction time, or performing the reaction at a lower temperature (e.g., 4°C).
-
Solubility of the Crosslinker: While not extensively documented for this compound, some crosslinkers have limited aqueous solubility. If dissolving the crosslinker in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein denaturation and precipitation.
-
Protein Instability: The reaction conditions themselves (e.g., pH, temperature) might be destabilizing for your specific protein. Ensure the chosen buffer and conditions are compatible with maintaining the protein's native structure.
Q4: How can I stop or "quench" the crosslinking reaction?
To terminate the crosslinking reaction, a quenching reagent with a high concentration of nucleophiles is added to consume any unreacted crosslinker. Common quenching reagents include:
-
Tris or Glycine: Adding a final concentration of 20-50 mM Tris or glycine will effectively quench the reaction.[6]
-
Thiol-containing reagents: Reagents like β-mercaptoethanol or DTT can also be used to quench the reaction.
Q5: What are the potential side reactions I should be aware of?
The primary side reaction of concern is the hydrolysis of the chloroethyl groups, which renders the crosslinker inactive. Additionally, while cysteine is the primary target, non-specific modification of other nucleophilic residues like histidine, lysine, and even aspartate and glutamate (B1630785) can occur, especially at higher pH or with prolonged reaction times.[7]
Quantitative Data Summary
The optimal conditions for a crosslinking reaction are highly dependent on the specific proteins and the desired outcome. The following tables provide general guidelines for starting concentrations and reaction parameters.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |
| Crosslinker:Protein Molar Ratio | 10:1 to 500:1 | Start with a lower ratio and optimize as needed. |
| Reaction Buffer | Phosphate, HEPES, Bicarbonate | Avoid buffers with primary amines (e.g., Tris, Glycine). |
| pH | 7.5 - 8.5 | Optimizes nucleophilicity of cysteine thiols.[5] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help control the reaction rate and reduce aggregation. |
| Incubation Time | 30 minutes to 2 hours | Shorter times may be sufficient at higher concentrations or temperatures. |
Table 2: Quenching Conditions
| Quenching Reagent | Final Concentration | Incubation Time |
| Tris-HCl, pH 7.5 | 20 - 50 mM | 15 - 30 minutes |
| Glycine | 20 - 50 mM | 15 - 30 minutes |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general workflow. Optimization of specific parameters will be necessary for each experimental system.
-
Sample Preparation:
-
Prepare the protein sample in a suitable amine-free buffer (e.g., PBS, HEPES) at the desired concentration (e.g., 1 mg/mL).
-
Ensure the sample is free of any interfering substances like reducing agents. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in a dry, high-quality organic solvent such as DMSO or DMF (e.g., 25 mM).
-
-
Crosslinking Reaction:
-
Add the calculated volume of the crosslinker stock solution to the protein sample to achieve the desired molar excess. Gently mix immediately.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.
-
-
Analysis:
Analysis of Crosslinked Products by SDS-PAGE
-
Mix an aliquot of the quenched reaction mixture with an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights of the monomeric and crosslinked species.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The appearance of higher molecular weight bands compared to the control (uncrosslinked protein) indicates successful crosslinking.[9]
Visualizations
Caption: General experimental workflow for protein crosslinking.
Caption: Troubleshooting decision tree for crosslinking reactions.
References
- 1. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mustard gas crosslinking of proteins through preferential alkylation of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation of human serum albumin by sulfur mustard in vitro and in vivo: mass spectrometric analysis of a cysteine adduct as a sensitive biomarker of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing 1,4-Bis(2-chloroethylthio)butane Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 1,4-Bis(2-chloroethylthio)butane for cell treatment experiments. Due to its nature as a potent bifunctional alkylating agent, analogous to sulfur mustard, careful concentration selection is critical to achieve desired cellular effects while ensuring reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical agent structurally related to sulfur mustard.[1] As a bifunctional alkylating agent, its primary mechanism of action involves the covalent attachment of alkyl groups to cellular macromolecules, most notably DNA.[2] This process, known as alkylation, can form DNA monoadducts and highly cytotoxic interstrand cross-links, which block DNA replication and transcription.[3] This disruption of DNA integrity triggers a cascade of cellular responses, including cell cycle arrest, activation of DNA repair mechanisms, and ultimately, programmed cell death (apoptosis).[2][3][4]
Q2: What are the expected cellular effects of treatment with this compound?
A2: Treatment with this compound and similar alkylating agents typically induces a range of cellular effects, including:
-
DNA Damage: Formation of DNA adducts and interstrand cross-links.[3]
-
Cell Cycle Arrest: Predominantly at the G2/M checkpoint, to allow time for DNA repair before mitotic entry.[3][4]
-
Apoptosis: Induction of programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways if DNA damage is too severe to be repaired.
-
Cytotoxicity: Dose-dependent reduction in cell viability and proliferation.[2]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is cell-type dependent and should be determined empirically. A standard approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%. A cytotoxicity assay, such as the MTT or MTS assay, is commonly used for this purpose.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a hazardous chemical and should be handled with extreme caution in a controlled laboratory environment, following all institutional safety protocols for handling potent alkylating agents. This includes the use of appropriate personal protective equipment (PPE), such as gloves, a lab coat, and eye protection, and working in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row to prevent settling.
-
-
Possible Cause: Compound instability in aqueous media. Alkylating agents can be highly reactive and may degrade in culture medium over time.
-
Solution: Prepare fresh dilutions of this compound from a stock solution immediately before each experiment. Minimize the time the compound is in aqueous solution before being added to the cells.
-
-
Possible Cause: Edge effects in multi-well plates. Evaporation from wells on the perimeter of the plate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Problem 2: No significant cytotoxic effect observed.
-
Possible Cause: The concentration range tested is too low for the specific cell line.
-
Solution: Perform a broader dose-response experiment with a wider range of concentrations, including higher concentrations.
-
-
Possible Cause: The cell line has a high intrinsic resistance to alkylating agents. This could be due to efficient DNA repair mechanisms.
-
Solution: Consider using a different cell line or pretreating the cells with an inhibitor of DNA repair pathways (e.g., a PARP inhibitor) to potentially increase sensitivity.
-
-
Possible Cause: The incubation time is too short. The cytotoxic effects of DNA-damaging agents may take time to manifest.
-
Solution: Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment to determine the optimal endpoint.
-
Problem 3: Unexpected cell morphology or behavior.
-
Possible Cause: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.
-
Solution: Include a vehicle control group in your experiments (cells treated with the same concentration of solvent without the compound). Ensure the final solvent concentration is low (typically ≤ 0.5%) and non-toxic to the cells.
-
-
Possible Cause: Contamination of cell cultures.
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol provides a general guideline for determining the IC50 of this compound in an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure logarithmic growth during the assay. |
| Compound Concentration Range | 0.1 µM - 100 µM | A broad range is recommended for initial experiments. Adjust based on preliminary results. |
| Incubation Time | 24 - 72 hours | Time-dependent effects are common; consider multiple time points. |
| Final DMSO Concentration | ≤ 0.5% | High concentrations of DMSO can be cytotoxic. |
| MTT Incubation Time | 2 - 4 hours | Monitor formazan crystal formation. |
| Solubilization Time | 15 minutes (with shaking) | Ensure all formazan is dissolved for accurate readings. |
| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used to subtract background. |
Visualizations
Signaling Pathways
The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways. Below are diagrams illustrating the key pathways involved.
Caption: DNA Damage Response Pathway.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Workflow
The following diagram outlines a logical workflow for optimizing the concentration of this compound for cell treatment.
Caption: Experimental Workflow for Concentration Optimization.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells [mdpi.com]
- 3. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur Mustard Analog Mechlorethamine (Bis(2-chloroethyl)methylamine) Modulates Cell Cycle Progression via the DNA Damage Response in Human Lung Epithelial A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. corning.com [corning.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Preventing Degradation of 1,4-Bis(2-chloroethylthio)butane in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of 1,4-Bis(2-chloroethylthio)butane in solution during experimental procedures.
Section 1: Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
-
Loss of active compound concentration over a short period.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Changes in the physical properties of the solution (e.g., pH, color).
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Hydrolysis | This compound is highly susceptible to hydrolysis in the presence of water, leading to the formation of 1,4-Bis(2-hydroxyethylthio)butane and other related impurities. This reaction is a primary degradation pathway.[1] | Use Anhydrous Solvents: Whenever possible, conduct experiments in high-purity anhydrous solvents to minimize contact with water.[2] Ensure all glassware is thoroughly dried before use. |
| pH Effects | The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the degradation of sulfur mustard and its analogs.[3] | Maintain Neutral pH: If an aqueous environment is unavoidable, maintain the solution at a neutral pH (around 7.0). Use appropriate buffer systems if necessary, ensuring the buffer components do not react with the compound. |
| Temperature | Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and other decomposition reactions. | Control Temperature: Store solutions at low temperatures (e.g., 2-8 °C) and minimize exposure to elevated temperatures during experiments. |
Issue 2: Compound Degradation in Organic Solvents
Symptoms:
-
Gradual loss of compound purity over time, even in the absence of water.
-
Formation of new, unidentified impurities.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Oxidation | The sulfur atoms in this compound are susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing impurities in the solvent. This can lead to the formation of sulfoxides and sulfones. | Use Antioxidants: Consider the addition of a suitable antioxidant to the solution. For example, tocopherols (B72186) (Vitamin E) have been shown to be effective in stabilizing similar compounds.[4][5] The effectiveness of specific antioxidants should be experimentally verified. |
| Solvent Reactivity | Some organic solvents, particularly protic solvents like alcohols, can react with the compound, although generally at a slower rate than water. Non-polar aprotic solvents are typically more inert.[6] | Select Inert Solvents: Choose high-purity, non-polar aprotic solvents for stock solutions and experimental dilutions. Examples include hexane, toluene, or dichloromethane. Always use freshly opened solvents or those stored under an inert atmosphere. |
| Photodegradation | Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. | Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever feasible. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The primary degradation product in the presence of water is 1,4-Bis(2-hydroxyethylthio)butane, formed through hydrolysis.[1] Oxidation of the sulfur atoms can lead to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives.
Q2: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the intact compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of the parent compound and its volatile degradation products.[7]
Q3: What is the expected shelf-life of a this compound solution?
The shelf-life is highly dependent on the solvent, storage temperature, and exposure to water, light, and air. In a strictly anhydrous, deoxygenated, non-polar aprotic solvent, stored at low temperature and protected from light, the compound can be stable for an extended period. However, in aqueous solutions, significant degradation can occur within hours to days. It is essential to perform stability studies under your specific experimental conditions to determine the practical shelf-life.
Q4: Are there any recommended stabilizers to add to my solutions?
For preventing oxidative degradation, the use of antioxidants can be beneficial. Tocopherols, such as alpha-tocopherol, are known to be effective radical scavengers.[4][5] The optimal concentration of the stabilizer should be determined experimentally, starting with low concentrations to avoid potential interference with the experiment.
Q5: Can I use solvents like ethanol (B145695) or methanol?
While this compound is soluble in alcohols, these are protic solvents and can participate in solvolysis reactions, similar to hydrolysis, although generally at a slower rate.[6] If their use is unavoidable, they should be of the highest purity and anhydrous. Non-polar aprotic solvents are preferred for long-term storage.
Section 3: Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Parameter | Effect on Stability | Recommendation |
| Water Content | High | Use anhydrous solvents and dry glassware. |
| pH | High (Acidic or Basic) | Maintain neutral pH in aqueous solutions. |
| Temperature | High | Store at low temperatures (2-8 °C). |
| Light Exposure | High | Protect from light using amber vials or foil. |
| Oxygen | High | Use deoxygenated solvents; consider antioxidants. |
| Solvent Type | Polar Protic > Polar Aprotic > Non-polar Aprotic | Prefer non-polar aprotic solvents for stability. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Glassware Preparation: Thoroughly wash all glassware with an appropriate laboratory detergent, followed by rinsing with deionized water and then a final rinse with a high-purity solvent (e.g., acetone). Dry the glassware in an oven at >100 °C for at least 4 hours and allow it to cool to room temperature in a desiccator.
-
Solvent Selection: Choose a high-purity, anhydrous, non-polar aprotic solvent (e.g., hexane, toluene, or dichloromethane). Use a freshly opened bottle or a solvent from a system designed to maintain anhydrous conditions.
-
Weighing the Compound: Accurately weigh the required amount of this compound in a clean, dry weighing vessel inside a fume hood with appropriate personal protective equipment.
-
Dissolution: Quantitatively transfer the weighed compound to the prepared volumetric flask. Add a small amount of the chosen anhydrous solvent to dissolve the compound completely. Once dissolved, bring the solution to the final volume with the solvent.
-
Storage: Store the stock solution in a tightly sealed amber glass vial with a PTFE-lined cap at 2-8 °C. For long-term storage, consider flushing the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Procedure:
-
Prepare solutions of this compound at a known concentration in the desired solvent.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound over time. The retention time of the parent compound and its degradation products should be well-resolved.
-
Section 5: Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting logic for degradation of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bis(2-chloroethylthio)methane | C5H10Cl2S2 | CID 522107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
"common side reactions of 1,4-Bis(2-chloroethylthio)butane in experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(2-chloroethylthio)butane. Given the compound's structural similarity to sulfur mustard, this guide infers potential side reactions and provides best practices based on the well-documented chemistry of sulfur mustard and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an organosulfur compound and a bifunctional alkylating agent.[1] It is structurally related to sulfur mustard and is expected to react in a similar manner.[1][2][3] Its reactivity is characterized by the presence of two 2-chloroethylthio groups. The primary mechanism of action involves the intramolecular cyclization of the chloroethyl groups to form highly reactive episulfonium ions. These electrophilic intermediates readily alkylate nucleophilic sites on cellular macromolecules, such as DNA and proteins, leading to cellular damage and cytotoxicity.
Q2: What are the expected main degradation products of this compound in aqueous solutions?
A2: In aqueous media, the primary degradation pathway for chloroethylthio compounds is hydrolysis. For this compound, the expected main hydrolysis product is 1,4-bis(2-hydroxyethylthio)butane.[4] This occurs through the reaction of the episulfonium ion intermediate with water.
Q3: How should this compound be stored to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and reactive materials. Anhydrous conditions are crucial to prevent hydrolysis.
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is considered a chemical weapon-related compound and should be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[1] Due to its vesicant (blistering agent) properties, similar to sulfur mustard, dermal contact and inhalation of any potential vapors must be strictly avoided.[5]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Hydrolysis: The compound has likely degraded due to the presence of water in solvents or reagents. | Use anhydrous solvents and reagents. Prepare solutions fresh before each experiment. Store stock solutions under inert gas (e.g., argon or nitrogen). |
| Reaction with media components: The compound is highly reactive and may be quenched by nucleophilic components in your experimental buffer or cell culture medium (e.g., amines, thiols). | - Analyze the composition of your media for potential nucleophiles.- Consider using a less reactive buffer system.- Perform control experiments to assess the stability of the compound in your specific medium over the time course of the experiment. | |
| Formation of unexpected adducts with target molecules or analytical equipment. | High reactivity of episulfonium ions: The episulfonium ion intermediates are potent electrophiles that can react with a wide range of nucleophiles. | - Ensure all glassware and equipment are scrupulously clean and free of contaminants.- Be mindful of potential reactions with materials used in your experimental setup (e.g., certain plastics or coatings). |
| Difficulty in reproducing synthesis or purification results. | Side reactions during synthesis: The synthesis of chloroethylthio compounds can be prone to side reactions, leading to impurities that are difficult to separate. | - Carefully control reaction temperature and stoichiometry.- Use appropriate purification techniques, such as chromatography on deactivated silica (B1680970) gel, to minimize on-column degradation. |
Summary of Potential Side Reactions
| Reaction Type | Reactant/Condition | Expected Products | Experimental Implications |
| Hydrolysis | Water, aqueous buffers | 1,4-Bis(2-hydroxyethylthio)butane and HCl | Loss of active compound, acidification of the medium.[4] |
| Nucleophilic Substitution | Alcohols, thiols, amines | Ethers, thioethers, and alkylated amines | Unintended modification of target molecules or reagents, potential for creating biologically active byproducts.[6] |
| Elimination | Basic conditions | Vinyl derivatives | Formation of different reactive species with altered reactivity and toxicity profiles.[7] |
| Oxidation | Oxidizing agents | Sulfoxides and sulfones | Change in the polarity and biological activity of the compound.[8] |
Experimental Protocols
General Protocol for a Cell-Based Assay
This protocol provides a general framework and emphasizes best practices for handling a reactive compound like this compound.
-
Preparation of Stock Solution:
-
In a chemical fume hood, accurately weigh the required amount of this compound.
-
Dissolve in an appropriate anhydrous solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution.
-
Store the stock solution in a tightly sealed vial with a Teflon-lined cap at -20°C or below, protected from light and moisture.
-
-
Preparation of Working Solutions:
-
Equilibrate the stock solution to room temperature before opening to prevent condensation.
-
Under anhydrous conditions, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.
-
-
Cell Treatment:
-
Add the freshly prepared working solution to the cell cultures.
-
Gently mix to ensure even distribution.
-
Incubate for the desired period.
-
-
Termination of Experiment and Decontamination:
-
After the incubation period, aspirate the medium containing the compound.
-
Decontaminate all liquid waste and disposable materials (e.g., pipette tips, plates) with a suitable decontamination solution (e.g., a solution containing a nucleophilic reagent) before disposal, following institutional safety guidelines.
-
-
Analysis:
-
Proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, DNA analysis).
-
Protocol for Monitoring Compound Stability via GC-MS
-
Sample Preparation:
-
Incubate this compound in the experimental buffer or medium under the same conditions as the experiment.
-
At various time points, take aliquots of the mixture.
-
Quench the reaction and extract the compounds with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a non-polar column (e.g., DB-5MS).
-
The GC program can be set with an initial temperature of 40°C, held for 1 minute, followed by a ramp of 10°C/min to 300°C, and held for 5 minutes.[9]
-
Monitor for the parent compound and its expected degradation products (e.g., 1,4-bis(2-hydroxyethylthio)butane).
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-bis (2-chloroethylthio)-n-butane - Wikidata [wikidata.org]
- 6. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,4-Bis(2-chloroethylthio)butane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Bis(2-chloroethylthio)butane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct approach is the nucleophilic substitution reaction between the sodium salt of 1,4-butanedithiol (B72698) and 2-chloroethanol (B45725) to form the intermediate diol, 1,4-Bis(2-hydroxyethylthio)butane. This diol is then chlorinated to yield the final product. An alternative is the reaction of 1,4-dibromobutane (B41627) with 2-mercaptoethanol (B42355) followed by chlorination.
Q2: What are the critical parameters affecting the yield of the initial condensation reaction?
A2: The key parameters include the purity of reactants, the choice of base and solvent, reaction temperature, and the molar ratio of the reactants. Anhydrous conditions are often preferred to prevent side reactions.
Q3: What are the typical yields for the synthesis of the diol intermediate?
A3: While specific yields for 1,4-Bis(2-hydroxyethylthio)butane are not extensively reported in publicly available literature, analogous syntheses provide a good estimate. For example, the synthesis of similar diols of the structure [HOCH2CH2S]2(CH2)n from 2-chloroethanol and NaS(CH2)nSNa has been reported to achieve yields between 60-90%. A similar reaction using 1,3-propanedithiol (B87085) and 2-chloroethanol yielded 71-82% of the corresponding diol.
Q4: Which chlorinating agents are suitable for converting the diol to this compound?
A4: Thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) are commonly used chlorinating agents for converting alcohols to alkyl chlorides[1]. The choice of agent can affect the reaction conditions and work-up procedure. For instance, the Meyer-Clarke method uses concentrated hydrochloric acid for a similar transformation[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diol Intermediate | 1. Incomplete formation of the dithiolate salt. 2. Impure 1,4-butanedithiol or 2-chloroethanol. 3. Sub-optimal reaction temperature. 4. Presence of water leading to side reactions. 5. Oxidation of the thiol. | 1. Ensure stoichiometric or slight excess of a strong base (e.g., sodium metal, sodium hydride) is used to fully deprotonate the dithiol. 2. Use freshly distilled reactants. 3. Optimize the reaction temperature. Warming to 45-50°C before adding 2-chloroethanol and then refluxing can be effective, as seen in analogous reactions[2]. 4. Use anhydrous solvents (e.g., absolute ethanol) and conduct the reaction under an inert atmosphere (e.g., nitrogen)[2]. 5. Degas solvents and keep the reaction under an inert atmosphere to prevent oxidation of the thiol to disulfides. |
| Formation of Side Products | 1. Polymerization: Reaction of the product with starting materials. 2. Oxidation Products: Formation of disulfides from the starting dithiol. 3. Elimination Products: Formation of vinyl ethers from 2-chloroethanol under strongly basic conditions. | 1. Use a high-dilution technique to minimize intermolecular reactions if polymerization is suspected. Add the electrophile (2-chloroethanol) slowly to the solution of the dithiolate. 2. As mentioned above, maintain an inert atmosphere throughout the synthesis. 3. Maintain a moderate reaction temperature and avoid excessively harsh basic conditions. |
| Difficulties in Purification | 1. High boiling point of the product: Makes distillation challenging. 2. Presence of unreacted starting materials or side products with similar properties. | 1. Purify via vacuum distillation. For a similar compound, 3,7-dithianonane-1,9-diol, distillation was performed at 200°C under 1.5 mm Hg pressure[2]. 2. Use column chromatography on silica (B1680970) gel for purification. The choice of eluent will need to be optimized based on the polarity of the product and impurities. |
| Low Yield in Chlorination Step | 1. Incomplete reaction: Insufficient chlorinating agent or reaction time. 2. Degradation of product: Harsh reaction conditions. | 1. Use a slight excess of the chlorinating agent (e.g., thionyl chloride) and monitor the reaction progress using techniques like TLC. 2. Control the reaction temperature, as chlorination reactions can be exothermic. Perform the reaction in a suitable solvent (e.g., dichloromethane) at a controlled temperature. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Bis(2-hydroxyethylthio)butane (Diol Intermediate)
This protocol is adapted from the synthesis of a similar compound, 3,7-dithianonane-1,9-diol[2].
-
Preparation of Sodium Ethanethiolate: In a three-necked round-bottomed flask fitted with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add absolute ethanol. Cautiously add sodium metal in small portions while stirring until it completely dissolves.
-
Formation of Dithiolate: Warm the sodium ethoxide solution to approximately 45-50°C. Add 1,4-butanedithiol dropwise to the solution over 15-20 minutes.
-
Alkylation: To the resulting solution of the sodium salt of 1,4-butanedithiol, add 2-chloroethanol dropwise.
-
Reaction: Reflux the reaction mixture for 3-4 hours.
-
Work-up: Allow the mixture to cool to room temperature and filter to remove any precipitated sodium chloride. Concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting viscous liquid by vacuum distillation to obtain 1,4-Bis(2-hydroxyethylthio)butane.
Protocol 2: Chlorination of 1,4-Bis(2-hydroxyethylthio)butane
This protocol is based on general methods for converting diols to dichloroalkanes[1].
-
Reaction Setup: In a round-bottomed flask equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve the purified 1,4-Bis(2-hydroxyethylthio)butane in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for a few hours until the reaction is complete (monitor by TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer.
-
Purification: Wash the organic layer with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Reaction Conditions and Yields for Analogous Diol Syntheses
| Dithiol | Electrophile | Base/Solvent | Conditions | Product | Yield | Reference |
| 1,3-Propanedithiol | 2-Chloroethanol | Sodium/Ethanol | 45-50°C then reflux 3-4h | 3,7-Dithianonane-1,9-diol | 71-82% | [2] |
| NaS(CH₂)nSNa (n=2-5) | 2-Chloroethanol | Not specified | Not specified | [HOCH₂CH₂S]₂(CH₂)n | 60-90% | [3] |
Visualizations
Experimental Workflow
References
Technical Support Center: Quenching Excess 1,4-Bis(2-chloroethylthio)butane
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for safely and effectively quenching excess 1,4-Bis(2-chloroethylthio)butane in a reaction mixture. Given its classification as a sulfur mustard analogue, proper handling and quenching are critical for laboratory safety and experimental success.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench excess this compound?
A1: this compound is a bifunctional alkylating agent and an analogue of sulfur mustard, a chemical warfare agent.[1][2][3] Leaving it unreacted in your mixture poses a significant safety hazard due to its toxicity. From a chemical perspective, its high reactivity can lead to unwanted side reactions with solvents, workup reagents, or purification media, compromising the yield and purity of your desired product.
Q2: What are the most effective types of quenching agents for this compound?
A2: The most effective quenching agents are nucleophiles that can readily react with the electrophilic chloroethyl groups of the molecule. Suitable options include:
-
Thiols: Compounds like cysteine, N-acetylcysteine, or simple alkyl thiols (e.g., ethanethiol, propanethiol) are excellent scavengers due to the high nucleophilicity of the thiol group.[4][5]
-
Amines: Secondary amines such as diethylamine (B46881) or morpholine (B109124) can also be used. However, they can be more challenging to remove during workup.
-
Aqueous Reducing Agents: Solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are effective and commonly used for quenching alkylating agents and other reactive electrophiles.[6][7]
Q3: How do I choose the best quenching agent for my specific reaction?
A3: The choice depends on several factors:
-
Solvent System: If your reaction is in an organic solvent, using a soluble quenching agent like an alkyl thiol or a secondary amine might be preferable for homogeneity. For reactions in polar aprotic solvents, aqueous quenchers can often be added directly.
-
Product Stability: Ensure your desired product is stable to the chosen quenching agent and the resulting pH changes during workup. For example, if your product is acid-sensitive, avoid acidic workups that might be used to remove amine quenchers.
-
Downstream Purification: Consider the ease of removal of the quenching agent and its byproducts. Thiol-based quenchers and their alkylated products can often be removed with aqueous base washes. Amine quenchers may require an acidic wash.[8][9] The products from aqueous sodium thiosulfate or bisulfite are typically water-soluble and easily removed in an aqueous workup.
Q4: Can I use water to quench this compound?
A4: While this compound will hydrolyze in the presence of water, the reaction can be slow and may not go to completion efficiently, especially in a non-aqueous or biphasic reaction mixture. Relying solely on water for quenching is not recommended for ensuring complete and rapid neutralization of this hazardous material.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Persistent hazardous reagent after quenching (confirmed by TLC or other analysis) | Insufficient amount of quenching agent. | Add an additional 1-2 equivalents of the quenching agent and stir for another 30-60 minutes. |
| Low reaction temperature slowing the quenching reaction. | Allow the reaction to warm to room temperature and stir for an extended period. | |
| Poor mixing of the quenching agent with the reaction mixture (especially with biphasic systems). | Ensure vigorous stirring to maximize the interface between the organic and aqueous layers. | |
| Formation of an emulsion during aqueous workup | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer.[10] |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. | |
| Difficulty removing the quenched product or excess quencher | The quenched product or excess quencher has similar solubility to the desired product. | For amine quenchers, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.[8][9] For thiol quenchers, wash with an aqueous base (e.g., 1M NaOH) to deprotonate the thiol and its acidic byproducts. |
| The quenched product is precipitating out of solution. | Add more of the appropriate solvent to redissolve the precipitate before proceeding with the workup. | |
| Unexpected side product formation | The quenching agent is reacting with the desired product. | Choose a milder or more specific quenching agent. Perform the quenching at a lower temperature. |
Experimental Protocols
Protocol 1: Quenching with a Thiol (N-acetylcysteine)
This protocol is suitable for reactions in a variety of organic solvents. N-acetylcysteine is a good choice due to its high reactivity and the water solubility of its corresponding base, which aids in its removal.
Materials:
-
Reaction mixture containing excess this compound
-
N-acetylcysteine
-
Methanol or another suitable co-solvent
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-5 molar equivalents of N-acetylcysteine (relative to the initial excess of this compound) in a minimal amount of methanol.
-
Slowly add the N-acetylcysteine solution to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the disappearance of this compound by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the quenching is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash with 1 M NaOH solution (2 x volume of organic layer) to remove excess N-acetylcysteine and its byproducts.
-
Wash the organic layer with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Quenching with Aqueous Sodium Thiosulfate
This protocol is effective for reactions where the addition of an aqueous solution is acceptable.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (at least 5 molar equivalents) to the vigorously stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by a suitable analytical method to ensure complete quenching.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent if necessary.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
Quantitative Data Summary
| Quenching Agent | Molar Equivalents (relative to excess reactant) | Typical Temperature | Typical Time | Workup Considerations |
| N-acetylcysteine | 3 - 5 | 0 °C to RT | 1 - 2 hours | Aqueous base wash (e.g., 1M NaOH) to remove excess quencher. |
| Sodium Thiosulfate (aq) | ≥ 5 | 0 °C to RT | 1 - 2 hours | Standard aqueous workup; quenched products are water-soluble. |
| Diethylamine | 3 - 5 | 0 °C to RT | 1 - 2 hours | Aqueous acid wash (e.g., 1M HCl) to remove excess amine. |
Visualizations
Logical Workflow for Quenching and Workup
Caption: Workflow for quenching and isolating the product.
Signaling Pathway of Quenching
Caption: Nucleophilic quenching of the alkylating agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brieflands.com [brieflands.com]
- 3. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. youtube.com [youtube.com]
Technical Support Center: Investigating Off-Target Effects of 1,4-Bis(2-chloroethylthio)butane
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of 1,4-Bis(2-chloroethylthio)butane, a potent alkylating agent related to sulfur mustard. Given its reactive nature, identifying unintended molecular interactions is crucial for understanding its full biological impact.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary mechanisms of action and potential off-target effects of this compound?
A1: this compound is a bifunctional alkylating agent. Its primary mechanism is expected to involve the formation of highly reactive cyclic sulfonium (B1226848) ions that can covalently modify a wide range of biological macromolecules, including DNA, RNA, and proteins. Due to this high reactivity, significant off-target effects are anticipated. Off-target effects refer to the interaction of a compound with cellular targets other than its intended primary target, which can lead to toxicity and misinterpretation of experimental results.[1][2]
Q2: We are observing high levels of cytotoxicity in our cell-based assays even at low concentrations of this compound. How can we distinguish between on-target and off-target toxicity?
A2: High cytotoxicity is a common challenge with potent alkylating agents. To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which you observe the desired on-target effect versus the concentration that induces broad cytotoxicity.
-
Target Engagement Assays: If a primary target is hypothesized, use target engagement assays (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is interacting with its intended target at concentrations below those causing widespread cell death.
-
Broad-Panel Off-Target Screening: Utilize commercially available services to screen the compound against a large panel of known off-target candidates, such as kinases, GPCRs, and ion channels.[3]
-
Control Compounds: Include less reactive structural analogs of this compound as negative controls to assess the contribution of non-specific alkylation to the observed cytotoxicity.
Q3: What are the most appropriate initial assays to broadly screen for off-target effects of this compound?
A3: A tiered approach is recommended. Start with broad, cell-based assays to get a general understanding of the compound's cellular impact. Good starting points include:
-
Cell Viability Assays: Use multiple methods that measure different aspects of cell health (e.g., metabolic activity (MTT), membrane integrity (LDH release), and apoptosis (caspase activation)) to get a comprehensive cytotoxicity profile.[4][5]
-
High-Content Imaging: This technique can provide valuable information on a wide range of cellular phenotypes, such as changes in morphology, organelle health, and protein localization, revealing unexpected biological activities.[3]
-
Global Proteomics and Transcriptomics (e.g., RNA-seq): These unbiased approaches can identify changes in protein and gene expression, respectively, providing insights into the cellular pathways affected by the compound.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of off-target proteins may vary significantly between the cell lines used.[3] this compound's reactivity with nucleophilic amino acid residues means that differences in the proteome can lead to varied responses.
-
Troubleshooting Steps:
-
Proteomic Analysis: If possible, perform proteomic analysis on the different cell lines to identify variations in the expression of potential off-target protein families (e.g., cysteine-rich proteins).
-
Standardized Cell Culture Conditions: Ensure that all cell lines are cultured under consistent conditions (media, serum, passage number) to minimize variability.
-
Use of Primary Cells: Consider using primary cells that are more representative of the in vivo environment, though these can also exhibit donor-to-donor variability.
-
Issue 2: Difficulty in identifying specific off-target proteins due to the compound's high reactivity.
-
Possible Cause: The compound may be binding to a large number of proteins with low affinity, making it difficult to distinguish specific, high-affinity off-targets from non-specific background binding.
-
Troubleshooting Steps:
-
Chemical Proteomics with a "Clickable" Analog: Synthesize an analog of this compound containing a bio-orthogonal handle (e.g., an alkyne or azide). This allows for the specific capture and enrichment of protein targets from cell lysates using "click" chemistry, followed by identification via mass spectrometry.
-
Competitive Binding Assays: If a few potential off-targets have been identified, use competitive binding assays with known ligands for those targets to validate the interaction.
-
Computational Modeling: In silico docking studies can help predict potential binding sites on proteins and prioritize candidates for experimental validation.[3]
-
Quantitative Data Summary
Due to the limited publicly available data on the specific off-target interactions of this compound, the following table presents a hypothetical summary of data that could be generated from a broad-panel off-target screening assay. This illustrates the type of information researchers should aim to collect.
| Target Class | Representative Target | Assay Type | Ki (nM) | Fold Selectivity vs. Primary Target (Hypothetical) |
| Kinase | EGFR | Enzymatic | 850 | 15x |
| GPCR | β2-Adrenergic Receptor | Radioligand Binding | 1,200 | 21x |
| Ion Channel | hERG | Electrophysiology | >10,000 | >175x |
| Protease | Cathepsin B | Enzymatic | 350 | 6x |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Screening using a Kinase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare a solution of each recombinant kinase in the appropriate assay buffer.
-
Add the kinase solution to the wells of a multi-well plate.
-
Add this compound at various concentrations to the wells. Include a positive control inhibitor and a vehicle control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each kinase.
Visualizations
References
"solubility issues of 1,4-Bis(2-chloroethylthio)butane in aqueous buffers"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Bis(2-chloroethylthio)butane, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature. This compound is known to have low water solubility. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous buffer.
Q2: Which organic solvent is recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly water-soluble compounds for use in biological assays. This compound is expected to have high solubility in DMSO. Ethanol can also be considered as an alternative.
Q3: What is a typical concentration for a stock solution?
A3: Stock solution concentrations typically range from 1 mM to 100 mM, depending on the solubility of the compound in the chosen organic solvent. It is advisable to start by preparing a 10 mM stock solution in DMSO.
Q4: My compound precipitates out of solution when I add the DMSO stock to my aqueous buffer. How can I prevent this?
A4: This phenomenon, often called "crashing out," can be mitigated by following these steps:
-
Minimize the final organic solvent concentration: The final concentration of DMSO in your cell culture medium or buffer should ideally be less than 0.5%, and not exceed 1%, to avoid solvent-induced cytotoxicity and precipitation.
-
Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) buffer or media.
-
Vortex during dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Consider co-solvents: In some cases, a mixture of solvents (e.g., 1:1 DMSO:Ethanol) for the stock solution might improve solubility upon dilution.
Q5: How should I store the stock solution of this compound?
A5: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.
Data Presentation: Solubility of Analogous Compounds
Table 1: Aqueous Solubility of Sulfur Mustard
| Solvent | Temperature | Solubility |
| Distilled Water | 22°C | 0.92 g/L[1] |
| Distilled Water | 25°C | 0.684 g/L |
| Molar Sodium Chloride | 25°C | 0.5 g/L |
Table 2: Qualitative Solubility of Sulfur Mustard
| Solvent Type | Solubility | Examples |
| Organic Solvents | Very Soluble[2] | DMSO, Ethanol, Acetone[3] |
| Animal Oils and Fats | Very Soluble[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 247.25 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh out 2.47 mg of this compound.
-
Transfer the compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Assessing the Cytotoxicity of this compound in Cell Culture
1. Cell Culture Preparation:
- Select a suitable cell line and culture it under optimal conditions to the appropriate density in multi-well plates.
2. Compound Treatment:
- Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
- Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
- Expose the cells to the compound for a predetermined period (e.g., 24, 48, or 72 hours).
3. Cytotoxicity Assay:
- Choose an appropriate method to assess cell viability, such as:
- MTT Assay: Measures mitochondrial metabolic activity.
- LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cell membranes.
- Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells.
4. Data Analysis:
- Measure the absorbance or fluorescence according to the chosen assay's protocol.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC50) of the compound.
Visualizations
Experimental workflow for cytotoxicity assessment.
References
"long-term storage and stability of 1,4-Bis(2-chloroethylthio)butane"
Disclaimer: 1,4-Bis(2-chloroethylthio)butane is a structural analog of sulfur mustard, a chemical warfare agent. Much of the following information is extrapolated from data on sulfur mustard due to the limited availability of specific stability data for this compound. This compound should be handled with extreme caution by trained professionals in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on its similarity to sulfur mustard, this compound should be stored in a cool, dry, dark, and well-ventilated area, away from incompatible materials. Storage in a dedicated, locked cabinet is recommended. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: What is the expected shelf-life of this compound?
A2: While specific data for this compound is unavailable, sulfur mustard is known to be stable for extended periods when stored under optimal conditions.[1] However, gradual degradation can occur, especially if exposed to humidity or elevated temperatures. It is recommended to re-analyze the purity of the compound periodically, especially for long-term studies.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are expected to be hydrolysis and oxidation. Hydrolysis, accelerated by the presence of water, will likely lead to the formation of 1,4-Bis(2-hydroxyethylthio)butane and hydrochloric acid.[2][3] Oxidation of the sulfide (B99878) linkages can also occur, particularly with exposure to air and certain catalysts, leading to the formation of sulfoxides and sulfones.[4][5][6]
Q4: How can I verify the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[7][8][9] These methods can separate the parent compound from potential impurities and degradation products.
Q5: What are the signs of degradation I should look for?
A5: Visual signs of degradation may include a change in color (e.g., from colorless to yellow-brown), an increase in viscosity, or the formation of precipitates. An acrid odor may indicate the formation of hydrochloric acid due to hydrolysis. However, the absence of these signs does not guarantee purity. Regular analytical testing is the most reliable method to assess stability.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Low Potency
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check for Signs of Degradation: Visually inspect the sample for color change, precipitation, or an unusual odor. 3. Purity Analysis: Perform GC-MS or HPLC analysis to determine the purity of the stock solution. Compare the results with the certificate of analysis or a freshly prepared standard. |
| Contamination of the stock solution. | 1. Review Solution Preparation: Ensure proper aseptic techniques were used during the preparation of the stock solution to prevent microbial contamination. 2. Solvent Purity: Verify the purity and dryness of the solvent used to dissolve the compound. |
| Interaction with experimental components. | 1. Compatibility Check: Review the literature for potential incompatibilities between this compound and other reagents or materials used in your assay. |
Issue 2: Inconsistent Results Between Aliquots or Experiments
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution or precipitation of the compound. | 1. Solubility Check: Confirm the solubility of this compound in the chosen solvent at the working concentration. 2. Visual Inspection: Before each use, visually inspect the stock solution for any precipitates. If present, gently warm and vortex to redissolve, if appropriate for the compound's stability. |
| Adsorption to container surfaces. | 1. Container Material: Use low-adsorption plasticware or silanized glassware for storing and handling solutions. 2. Pre-treatment: Consider pre-rinsing pipette tips and tubes with the solvent or a solution of the compound to saturate binding sites. |
| Freeze-thaw cycle degradation. | 1. Aliquoting: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. 2. Stability Study: If multiple freeze-thaw cycles are unavoidable, perform a small-scale stability study to assess the impact on compound integrity. |
Data and Protocols
Recommended Storage Conditions (Inferred from Sulfur Mustard Data)
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Humidity | Low (use of desiccants recommended) | Minimizes hydrolysis.[1] |
| Light | Protected from light (amber vials) | Prevents potential photolytic degradation. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed, compatible material (e.g., glass, PTFE) | Prevents exposure to air and moisture, and avoids reaction with container material. |
Experimental Protocol: Purity Assessment by GC-MS
This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable dry solvent (e.g., dichloromethane, acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations appropriate for your instrument's linear range.
-
-
GC-MS Parameters (Example):
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of the parent compound and any observed impurities.
-
Calculate the purity as the percentage of the parent compound peak area relative to the total peak area of all components.
-
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. Long-term evaluation of the fate of sulfur mustard on dry and humid soils, asphalt, and concrete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur Mustard: Blister Agent | NIOSH | CDC [cdc.gov]
- 3. Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. | Semantic Scholar [semanticscholar.org]
- 5. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis and stability of the candidate sulfur mustard decontaminant S-330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
"minimizing non-specific binding of 1,4-Bis(2-chloroethylthio)butane"
Welcome to the technical support center for 1,4-Bis(2-chloroethylthio)butane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bifunctional alkylating agent, structurally related to sulfur mustard.[1][2] Its primary mechanism of action involves the alkylation of DNA, where it forms covalent bonds with nucleotide bases, particularly the N7 position of guanine.[3][4] This leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5]
Q2: What causes the non-specific binding of this compound in my experiments?
As a reactive electrophile, this compound can react with various nucleophilic sites on molecules other than DNA, such as proteins and lipids. This reactivity is the primary cause of non-specific binding. Factors that can exacerbate non-specific binding include:
-
High compound concentration: Using concentrations of this compound that are too high can saturate the intended target (DNA) and increase the likelihood of off-target binding.
-
Suboptimal buffer conditions: The pH and ionic strength of the experimental buffer can influence the charge of both the compound and cellular components, potentially promoting non-specific electrostatic interactions.[6]
-
Hydrophobic interactions: The molecule may also engage in non-specific hydrophobic interactions with proteins and other cellular components.[7]
Q3: What are the general strategies to minimize non-specific binding?
Several strategies can be employed to reduce non-specific binding:
-
Optimization of Buffer Conditions: Adjusting the pH and salt concentration of your buffers can minimize charge-based and hydrophobic interactions.[8]
-
Use of Blocking Agents: Introducing a blocking agent, such as Bovine Serum Albumin (BSA), can saturate non-specific binding sites on surfaces and other proteins.[8]
-
Addition of Surfactants: Non-ionic surfactants, like Tween-20, can help to disrupt non-specific hydrophobic interactions.[8]
-
Titration of Compound Concentration: It is crucial to determine the optimal concentration of this compound that elicits the desired biological effect with minimal non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in Cellular Assays
Symptoms:
-
High signal in negative control wells.
-
Poor signal-to-noise ratio.
-
Inconsistent results between replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive Compound Concentration | Perform a dose-response experiment to determine the lowest effective concentration. | High concentrations increase the probability of off-target binding. |
| Suboptimal Buffer Conditions | Test a range of pH values (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).[9] | Optimizing pH and ionic strength can minimize non-specific electrostatic interactions.[9] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%) or the incubation time. | Ensures that all potential non-specific binding sites are saturated.[10] |
| Insufficient Washing | Increase the number of wash steps and ensure thorough washing of wells. | Removes unbound compound and reduces background signal.[10] |
Issue 2: Inconsistent Results in DNA Alkylation Assays
Symptoms:
-
High variability in the quantification of DNA adducts.
-
Difficulty in establishing a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Non-specific Binding to Labware | Pre-coat plasticware with a blocking agent like BSA. | Reduces the loss of the compound to the surfaces of tubes and plates.[11] |
| Reaction with Buffer Components | Ensure that the buffer is free of nucleophilic components that could react with the alkylating agent. | Prevents the depletion of the active compound before it reaches its target. |
| Cellular Export of the Compound | Use cell lines with low expression of multidrug resistance transporters or consider using inhibitors of these transporters. | Some cancer cells can actively pump out xenobiotics, reducing their intracellular concentration.[12] |
Experimental Protocols
Protocol 1: Optimizing Buffer Conditions to Reduce Non-Specific Binding
-
Prepare a series of buffers with varying pH (e.g., 6.5, 7.0, 7.4, 8.0) and NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Perform your standard binding or cellular assay using this compound in each buffer condition.
-
Include appropriate controls:
-
Total binding wells: Cells/target + compound.
-
Non-specific binding wells: Cells/target + compound + a large excess of a non-labeled competitor (if available) or buffer only.
-
-
Measure the signal in all wells.
-
Calculate specific binding: Subtract the non-specific binding signal from the total binding signal.
-
Identify the buffer condition that yields the highest specific binding and the lowest non-specific binding.
Protocol 2: Determining the Optimal Concentration of a Blocking Agent (BSA)
-
Prepare your standard assay buffer containing a range of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Pre-incubate your cells or target with the different blocking buffers for 30-60 minutes at the assay temperature.
-
Perform the binding assay by adding this compound.
-
Include controls for total and non-specific binding for each BSA concentration.
-
Measure the signal and calculate the specific binding.
-
Select the lowest concentration of BSA that effectively reduces non-specific binding without significantly affecting the specific signal.
Protocol 3: Evaluating the Effect of a Surfactant (Tween-20)
-
Prepare your optimized assay buffer (from Protocol 1) containing a range of Tween-20 concentrations (e.g., 0.01%, 0.05%, 0.1% v/v).
-
Perform your standard binding or cellular assay in the presence of the different surfactant concentrations.
-
Include appropriate controls as described in Protocol 1.
-
Measure the signal and calculate the specific binding.
-
Determine the optimal concentration of Tween-20 that minimizes non-specific binding.
Data Presentation
The following tables provide illustrative data on how different experimental conditions can affect the non-specific binding of an alkylating agent. Please note that these are example values for similar compounds and should be optimized for your specific experimental setup with this compound.
Table 1: Effect of BSA Concentration on Non-Specific Binding
| BSA Concentration (% w/v) | Total Binding (Signal Units) | Non-Specific Binding (Signal Units) | Specific Binding (Signal Units) |
| 0 | 1500 | 800 | 700 |
| 0.1 | 1450 | 600 | 850 |
| 0.5 | 1400 | 400 | 1000 |
| 1.0 | 1380 | 250 | 1130 |
| 2.0 | 1350 | 230 | 1120 |
Table 2: Effect of NaCl Concentration on Non-Specific Binding
| NaCl Concentration (mM) | Total Binding (Signal Units) | Non-Specific Binding (Signal Units) | Specific Binding (Signal Units) |
| 50 | 1600 | 900 | 700 |
| 100 | 1550 | 700 | 850 |
| 150 | 1500 | 500 | 1000 |
| 200 | 1480 | 450 | 1030 |
Table 3: Effect of Tween-20 Concentration on Non-Specific Binding
| Tween-20 Concentration (% v/v) | Total Binding (Signal Units) | Non-Specific Binding (Signal Units) | Specific Binding (Signal Units) |
| 0 | 1500 | 800 | 700 |
| 0.01 | 1480 | 650 | 830 |
| 0.05 | 1450 | 450 | 1000 |
| 0.1 | 1420 | 400 | 1020 |
Visualizations
The following diagrams illustrate key concepts related to the action of this compound and troubleshooting non-specific binding.
Caption: Troubleshooting workflow for minimizing non-specific binding.
Caption: Simplified DNA damage response pathway activated by this compound.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. mustard alkylating agents: Topics by Science.gov [science.gov]
- 3. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nursingcecentral.com [nursingcecentral.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Effect of salt concentration on TTF-1 HD binding to specific and non-specific DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arp1.com [arp1.com]
- 11. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DNA Crosslinking: 1,4-Bis(2-chloroethylthio)butane vs. Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA crosslinking capabilities of 1,4-Bis(2-chloroethylthio)butane, a sulfur mustard analog, and various nitrogen mustards. The information presented is based on available experimental data to assist researchers in selecting appropriate alkylating agents for their studies.
Introduction to DNA Alkylating Agents
Bifunctional alkylating agents are a class of compounds that covalently modify DNA, primarily leading to the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs). These ICLs prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis. This mechanism of action makes them potent anti-cancer agents and valuable tools in DNA damage and repair research.
This compound is a sulfur mustard analog. Sulfur mustards react via the formation of a highly reactive episulfonium ion intermediate. Due to the limited publicly available data specifically for this compound, this guide will utilize data from its close structural analog, sulfur mustard (bis(2-chloroethyl)sulfide), as a proxy.
Nitrogen mustards , such as mechlorethamine (B1211372), melphalan (B128), and cyclophosphamide, are a well-established class of chemotherapeutic agents. They form a reactive aziridinium (B1262131) ion intermediate to alkylate DNA.[1][2]
Mechanism of DNA Crosslinking
Both sulfur and nitrogen mustards are bifunctional alkylating agents that primarily target the N7 position of guanine (B1146940) residues in DNA. The process typically involves two steps:
-
Monoalkylation: The first chloroethyl group reacts with a guanine base, forming a monoadduct.
-
Interstrand Crosslink Formation: The second chloroethyl group on the same molecule then reacts with a guanine on the opposite DNA strand, creating an ICL.
While both classes of compounds lead to ICLs, the kinetics and stability of these cross-links can differ, influencing their biological activity. For instance, a study comparing melphalan and mechlorethamine (HN2) in L1210 cells showed that ICLs formed by melphalan appeared more slowly but were also repaired at a slower rate compared to those formed by HN2.
Comparative Quantitative Data
Direct comparative studies on the DNA crosslinking efficiency and cytotoxicity of this compound against various nitrogen mustards are scarce in publicly available literature. However, some studies have compared sulfur mustard (SM) and nitrogen mustards, providing valuable insights.
Cytotoxicity Data
The following table summarizes available cytotoxicity data for sulfur mustard and various nitrogen mustards in different cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| Sulfur Mustard (SM) | Rabbit Tracheal Epithelial Cells | Neutral Red Uptake | LC50 (24h) | 0.132 ± 0.023 mM | [3] |
| Mechlorethamine (HN2) | Rabbit Tracheal Epithelial Cells | Neutral Red Uptake | LC50 (24h) | 0.034 ± 0.009 mM | [3] |
| Mechlorethamine (HN2) | A549 (Human Lung Carcinoma) | Not Specified | IC50 | 18.2 ± 1.8 µM | [4] |
| Chlorambucil | MDA-MB-468 (Human Breast Cancer) | Not Specified | IC50 (48h) | 34.4 µM | [5] |
| Melphalan | MDA-MB-468 (Human Breast Cancer) | Not Specified | IC50 (48h) | 48.7 µM | [5] |
A study in mice compared the acute toxicity of sulfur and nitrogen mustards via different routes of administration, with the following LD50 values reported:
| Compound | Route of Administration | LD50 | Citation |
| Sulfur Mustard | Percutaneous | > HN-3 > HN-1 > HN-2 | [6] |
| Sulfur Mustard | Subcutaneous | < HN-3 < HN-2 < HN-1 | [6] |
| Nitrogen Mustard (HN-1) | Percutaneous | < HN-3 | [6] |
| Nitrogen Mustard (HN-2) | Percutaneous | Lowest LD50 | [6] |
| Nitrogen Mustard (HN-3) | Percutaneous | > HN-1 | [6] |
DNA Interstrand Crosslink (ICL) Formation
A study in cultured human epidermal keratinocytes quantified the formation of ICLs by sulfur mustard using the alkaline elution technique. Immediately after exposure, approximately 0.12 cross-links per 10^9 Da of DNA were induced per µM of sulfur mustard.[7] Another study using a nitrogen mustard-resistant cell line found that mechlorethamine (HN2) induced extensive cross-links, with about 50% being interstrand.[8]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the alkylating agents.
Objective: To quantify the concentration of an alkylating agent that inhibits cell growth by 50%.
Methodology:
-
Cell Plating: Seed cells (e.g., A549 human lung carcinoma or primary human epidermal keratinocytes) in 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the alkylating agent (this compound or a nitrogen mustard) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.[9]
Protocol 2: Quantification of DNA Interstrand Crosslinks (Modified Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including ICLs, in individual cells.
Objective: To quantify the formation of DNA ICLs induced by the bifunctional alkylating agents.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a nitrogen mustard for a defined period. Include a negative control (untreated) and a positive control for strand breaks (e.g., hydrogen peroxide).
-
Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., X-rays) on ice. This introduces a known number of random single-strand breaks.
-
Cell Lysis: Embed the cells in low-melting-point agarose (B213101) on a microscope slide and lyse them using a high-salt detergent solution to remove cellular membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to denature and unwind the DNA. Apply an electric field, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".[9][10]
-
Visualization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide). Visualize the comets using a fluorescence microscope.[11]
-
Analysis: In cells without ICLs, the radiation-induced breaks allow DNA to migrate freely, forming a distinct comet tail. In cells with ICLs, the cross-links retard the migration of DNA. The degree of ICL formation is inversely proportional to the length and intensity of the comet tail. Quantify the comet parameters (e.g., tail moment) using appropriate software.[12]
Protocol 3: Measurement of DNA Crosslinking (Alkaline Elution Assay)
The alkaline elution assay is a sensitive technique for measuring DNA single-strand breaks and ICLs.
Objective: To measure the frequency of DNA ICLs.
Methodology:
-
Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine). Treat the cells with the alkylating agent.
-
Irradiation: Irradiate the cells with a known dose of X-rays to introduce a controlled number of single-strand breaks.
-
Cell Lysis on Filter: Lyse the cells on a filter (e.g., polyvinyl chloride) with a detergent solution.
-
Alkaline Elution: Elute the DNA from the filter with an alkaline solution (pH 12.1-12.8). The rate of elution is proportional to the number of single-strand breaks.
-
Quantification: Collect fractions of the eluate over time and determine the amount of radioactivity in each fraction.
-
Analysis: DNA with ICLs will elute more slowly than DNA without cross-links. The reduction in the elution rate is used to calculate the frequency of ICLs.[13]
Signaling Pathways and Experimental Workflows
DNA Damage Response (DDR) Signaling Pathway
Upon the formation of DNA adducts and cross-links by alkylating agents, the cell activates a complex signaling network known as the DNA Damage Response (DDR). The primary kinases that initiate this response are Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).[14][15]
-
ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of ICLs.
-
ATR is activated by single-stranded DNA (ssDNA) regions, which are generated at stalled replication forks when the replication machinery encounters a DNA lesion like an ICL.
Activation of ATM and ATR leads to the phosphorylation of a multitude of downstream substrates, including the checkpoint kinases CHK2 and CHK1, respectively. These kinases, in turn, phosphorylate targets such as p53 and CDC25, leading to cell cycle arrest, activation of DNA repair pathways, or, if the damage is too severe, apoptosis.[16][17]
Caption: DNA Damage Response Pathway to Alkylating Agents.
Experimental Workflow for Comparing Alkylating Agents
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of DNA crosslinking agents.
References
- 1. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]
- 5. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of sulfur mustard-induced DNA interstrand cross-links and single-strand breaks in cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative analysis of drug-induced DNA effects in a nitrogen mustard resistant cell line expressing sensitivity to nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Properties of 1,4-Bis(2-chloroethylthio)butane and Cisplatin
Introduction to the Compounds
1,4-Bis(2-chloroethylthio)butane is a sulfur mustard analog. Sulfur mustards are a class of bifunctional alkylating agents known for their vesicant (blistering) properties and cytotoxic effects. As a potential chemical warfare agent, much of the research on this compound and its analogs has focused on its toxicological profile rather than its potential as an antineoplastic agent. Its mechanism of cytotoxicity is presumed to be similar to other sulfur mustards, primarily through the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and subsequent cell death.
Cisplatin (B142131) (cis-diamminedichloroplatinum(II)) is a cornerstone of cancer chemotherapy, widely used in the treatment of various solid tumors, including ovarian, testicular, bladder, and lung cancers. It is a potent DNA cross-linking agent that distorts the DNA helix, inhibits DNA replication and transcription, and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2][3][4][5]
Comparative Cytotoxicity Data
Due to the lack of direct comparative studies, a quantitative side-by-side comparison of the cytotoxicity of this compound and cisplatin is not possible at this time. The following table summarizes the type of information that would be presented had the data been available.
| Parameter | This compound | Cisplatin |
| IC50 Values (µM) | ||
| Cell Line A (e.g., A549 Lung Carcinoma) | Data Not Available | Varies (e.g., ~1-10 µM) |
| Cell Line B (e.g., MCF-7 Breast Cancer) | Data Not Available | Varies (e.g., ~5-20 µM) |
| Cell Line C (e.g., HeLa Cervical Cancer) | Data Not Available | Varies (e.g., ~2-15 µM) |
| Primary Mechanism of Action | DNA Alkylation, Interstrand Cross-linking | DNA Adduct Formation, Interstrand Cross-linking |
| Induction of Apoptosis | Presumed, via DNA damage pathways | Well-established, via intrinsic and extrinsic pathways |
Mechanistic Insights and Signaling Pathways
Both this compound and cisplatin are classified as DNA alkylating/cross-linking agents. Their cytotoxic effects are primarily mediated by their ability to form covalent bonds with DNA, leading to the activation of cellular stress responses and cell death pathways.
This compound: A Presumed Mechanism
As a sulfur mustard analog, this compound is expected to exert its cytotoxic effects through the following pathway:
Caption: Presumed cytotoxic mechanism of this compound.
Cisplatin: A Well-Characterized Mechanism
Cisplatin's cytotoxic mechanism has been extensively studied and involves several key signaling pathways:
Caption: Simplified signaling pathway of cisplatin-induced cytotoxicity.
Experimental Protocols
While specific protocols for this compound are not available, a general workflow for assessing and comparing the cytotoxicity of two compounds can be outlined.
General Cytotoxicity Testing Workflow
Caption: A typical workflow for in vitro cytotoxicity assessment.
Key Experimental Methodologies
A standard method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
-
Cell Seeding: Cancer cells of a chosen cell line are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or cisplatin. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. These values are then plotted against the compound concentration to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Conclusion and Future Directions
While both this compound and cisplatin are DNA-damaging agents with cytotoxic potential, a direct, evidence-based comparison of their efficacy is currently hampered by a lack of published research on the former. The presumed mechanism of action for this compound as a sulfur mustard analog suggests it would be a potent cytotoxic agent. However, without empirical data, any comparison to the well-established profile of cisplatin remains speculative.
Future research should focus on conducting in vitro cytotoxicity assays of this compound across a panel of cancer cell lines, directly comparing its IC50 values with those of cisplatin under identical experimental conditions. Such studies would be invaluable for understanding the relative potency of this sulfur mustard analog and could potentially open new avenues for the development of novel alkylating agents for cancer therapy.
References
- 1. Comparative studies of DNA cross-linking and cytotoxicity in Burkitt's lymphoma cell lines treated with cis-diamminedichloroplatinum(II) and L-phenylalanine mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA crosslinking and cytotoxicity in normal and transformed human cells treated with antitumor nitrosoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validating 1,4-Bis(2-chloroethylthio)butane-Protein Adducts: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of alkylating agents, the accurate validation of protein adducts is paramount. 1,4-Bis(2-chloroethylthio)butane, a sulfur mustard analog, covalently binds to proteins, forming adducts that can serve as long-term biomarkers of exposure. Mass spectrometry (MS) has emerged as the gold standard for the definitive identification and quantification of these adducts, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of MS-based techniques with other analytical methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The Dominance of Mass Spectrometry in Adduct Validation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a robust platform for the characterization of protein modifications. The "bottom-up" proteomics approach is the most common strategy, involving the enzymatic digestion of the adducted protein into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass shift caused by the this compound moiety allows for the precise identification of the modified peptide and, through fragmentation analysis, the specific amino acid residue to which it is attached.
Recent advancements in high-resolution mass spectrometry, such as Orbitrap and Q-TOF technologies, have further enhanced the ability to accurately identify and quantify these adducts, even at low abundance.
Comparison of Analytical Techniques
While mass spectrometry is the preferred method for comprehensive validation, other techniques can be employed for screening or orthogonal confirmation. The following table summarizes the key performance characteristics of mass spectrometry compared to alternative methods.
| Parameter | Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassays (ELISA) | Edman Degradation |
| Specificity | Very High | High | Moderate to High | High |
| Sensitivity | Very High (ng/mL to pg/mL) | High | High | Moderate |
| Quantitative Accuracy | High | High | Moderate | Low |
| Throughput | Moderate to High | Moderate | High | Low |
| Information Provided | Adduct identification, site localization, quantification | Quantification of cleaved adducts or derivatives | Detection of specific adducts | N-terminal sequence, potential for adduct site |
| Sample Requirement | Low (µL of plasma/serum) | Moderate | Low | High |
| Development Time | Moderate | Moderate | High | Low |
Experimental Protocols
Mass Spectrometry-Based "Bottom-Up" Proteomics Workflow
This protocol outlines a typical workflow for the validation of this compound-protein adducts using LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: Plasma or serum samples (typically 50 µL) are treated with a precipitating agent like acetone (B3395972) to isolate total protein.[1]
-
Enzymatic Digestion: The precipitated protein is resuspended and digested overnight at 37°C with a protease such as proteinase K or pronase.[1][2] These enzymes cleave the protein into smaller peptides. For sulfur mustard adducts, digestion with pronase often yields a stable adducted tripeptide, such as [S-HETE]-Cys-Pro-Phe, which is a key biomarker.[2]
2. Solid Phase Extraction (SPE):
-
The digested peptide mixture is purified and concentrated using a solid-phase extraction cartridge to remove interfering substances.[1][2]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified peptides are injected onto a reverse-phase liquid chromatography (RPLC) system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to separate the peptides based on their hydrophobicity.[3]
-
Mass Spectrometric Detection: The eluting peptides are ionized using electrospray ionization (ESI) and introduced into a tandem mass spectrometer. The instrument is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of a mass shift corresponding to the this compound adduct confirms the modification. Specialized software can be used to pinpoint the exact site of adduction on the peptide sequence.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has also been utilized for the detection of sulfur mustard adducts. This method often involves the chemical cleavage of the adduct from the protein, followed by derivatization to increase volatility for GC analysis.[4]
1. Sample Preparation:
-
Protein Isolation: Plasma proteins are precipitated.[4]
-
Adduct Cleavage: The adducted moiety is cleaved from the protein, often through base-catalyzed hydrolysis.[4]
-
Derivatization: The cleaved product is chemically derivatized to make it suitable for GC analysis.[4]
2. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation, followed by detection with a mass spectrometer.
Quantitative Performance Data
The following table presents a summary of quantitative performance data for LC-MS/MS methods used in the analysis of sulfur mustard-related protein adducts.
| Method | Analyte | Matrix | LOD | LOQ | Precision (%RSD) | Reference |
| UHPLC-MS/MS | [S-HETE]-Cys-Pro-Phe | Plasma/Serum/Whole Blood | 1.74 ng/mL | 3.00 ng/mL | ≤9.49% | [1] |
| LC-MS/MS | [HETE]–CPF | Plasma | - | 0.050 µM | ≤6.5% | [5] |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for validating this compound-protein adducts.
Caption: LC-MS/MS workflow for protein adduct validation.
Caption: GC-MS workflow for protein adduct validation.
Conclusion
For the definitive validation of this compound-protein adducts, liquid chromatography-tandem mass spectrometry stands out as the superior analytical technique. Its high sensitivity, specificity, and ability to provide precise localization of the adduct make it indispensable for in-depth characterization. While alternative methods like GC-MS and immunoassays have their applications, they often lack the comprehensive information provided by LC-MS/MS. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical workflows, ultimately contributing to a more thorough understanding of the biological consequences of exposure to alkylating agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. academic.oup.com [academic.oup.com]
Confirming 1,4-Bis(2-chloroethylthio)butane-Induced Apoptosis: A Comparative Guide to Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm apoptosis induced by the alkylating agent 1,4-Bis(2-chloroethylthio)butane. We present detailed experimental protocols and supporting data for the quantitative analysis of apoptosis using flow cytometry, a powerful technique for single-cell analysis.
Introduction
This compound is a sulfur mustard analog known to induce cellular damage, including DNA alkylation, which can trigger programmed cell death, or apoptosis. Quantifying the extent of apoptosis is crucial for evaluating the efficacy of potential chemotherapeutic agents. Flow cytometry, in conjunction with specific fluorescent probes, offers a robust and high-throughput method to identify and quantify apoptotic cells within a heterogeneous population.
This guide will focus on the widely used Annexin V and Propidium Iodide (PI) dual-staining method for the detection of early and late-stage apoptosis. We will also detail complementary assays to assess the activation of key apoptotic markers, namely caspase-3 and the expression levels of Bcl-2 family proteins.
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes hypothetical, yet representative, data from a dose-dependent study on a cancer cell line treated with this compound for 48 hours. Data was acquired by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 96.5 ± 1.8 | 1.5 ± 0.4 | 2.0 ± 0.6 |
| 10 | 85.2 ± 2.5 | 9.3 ± 1.1 | 5.5 ± 0.9 |
| 25 | 60.7 ± 3.1 | 28.1 ± 2.4 | 11.2 ± 1.7 |
| 50 | 35.4 ± 2.8 | 45.6 ± 3.5 | 19.0 ± 2.2 |
| 100 | 15.8 ± 1.9 | 58.9 ± 4.1 | 25.3 ± 3.0 |
Experimental Protocols
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in appropriate culture dishes and treat with varying concentrations of this compound for the desired time.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly.
-
Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
-
Cell Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
Interpretation of Results:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 Assay Kit (Colorimetric) (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Collect 1-5 x 10^6 cells and centrifuge.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[4]
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Measurement:
Western Blot Analysis of Bcl-2 and Bax
This protocol allows for the semi-quantitative analysis of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.[6]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
Mandatory Visualization
Caption: Experimental workflow for apoptosis confirmation.
Caption: Intrinsic apoptosis signaling pathway.
Caption: Gating strategy for Annexin V/PI flow cytometry.
References
A Comparative Analysis of 1,4-Bis(2-chloroethylthio)butane and Other Bifunctional Alkylating Agents in Oncology
This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental evaluation of 1,4-Bis(2-chloroethylthio)butane, a sulfur mustard analogue, against other widely used bifunctional alkylating agents such as cyclophosphamide, melphalan, and chlorambucil (B1668637). Bifunctional alkylating agents are a cornerstone of cancer chemotherapy, valued for their ability to induce cytotoxic DNA lesions in rapidly proliferating cancer cells.[1][2]
Mechanism of Action: DNA Cross-Linking
Bifunctional alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[2] Their bifunctionality allows them to form DNA monoadducts, intrastrand cross-links, and the particularly cytotoxic interstrand cross-links (ICLs).[2][3][4] ICLs prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3]
The initial step for both sulfur mustards (like this compound) and nitrogen mustards involves an intramolecular cyclization to form highly reactive intermediates. For nitrogen mustards, this is a cyclic aziridinium (B1262131) ion, while sulfur mustards form a cyclic episulfonium ion.[1][4] These intermediates then react with the N7 position of guanine (B1146940) residues in the DNA. A second, similar reaction with another guanine base on the opposite DNA strand results in the formation of a stable ICL.[5]
Caption: General mechanism of action for bifunctional alkylating agents.
Comparative Data of Selected Alkylating Agents
While direct comparative efficacy data for this compound in a therapeutic context is limited due to its classification as a chemical weapon analogue, its activity can be inferred from studies on sulfur mustards.[6][7][8] Nitrogen mustards, in contrast, have been extensively developed and studied as anticancer drugs.[4][5]
| Feature | This compound (Sulfur Mustard Analogue) | Cyclophosphamide | Melphalan | Chlorambucil |
| Class | Sulfur Mustard | Nitrogen Mustard (Oxazaphosphorine) | Nitrogen Mustard (Phenylalanine derivative) | Nitrogen Mustard (Aromatic) |
| Activation | Spontaneous intramolecular cyclization.[4] | Requires metabolic activation by cytochrome P450 enzymes in the liver.[1][2] | Spontaneous intramolecular cyclization.[5] | Spontaneous intramolecular cyclization.[5] |
| Reactive Intermediate | Episulfonium ion | Phosphoramide mustard.[2][4] | Aziridinium ion | Aziridinium ion |
| Primary Clinical Use | Not used clinically; investigated as a chemical warfare agent.[6][7] | Broad spectrum: lymphomas, leukemias, breast and ovarian cancer.[1][9] | Multiple myeloma, ovarian cancer.[4] | Chronic lymphocytic leukemia (CLL), lymphomas.[4] |
| Toxicity Profile | High vesicant (blistering) activity, myelosuppression.[10][11] | Myelosuppression, hemorrhagic cystitis (due to acrolein metabolite).[1][2] | Myelosuppression (primary dose-limiting toxicity).[4] | Generally well-tolerated, myelosuppression at higher doses.[4] |
| Cellular Uptake | Passive diffusion. | Passive diffusion. | Actively transported via amino acid transporters.[4] | Passive diffusion. |
Experimental Protocols
Evaluating the efficacy of alkylating agents typically involves a battery of in vitro and in vivo assays. A foundational method is the in vitro cytotoxicity assay to determine the concentration of the agent required to inhibit cell growth by 50% (IC50).
This protocol is adapted from methodologies used to assess the efficacy of novel alkylating agents.[3]
-
Cell Seeding: Cancer cells (e.g., H460 human large cell lung carcinoma) are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: A stock solution of the alkylating agent is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing these various concentrations of the drug. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drug to exert its cytotoxic effects.[3]
-
Viability Assessment: After incubation, 10 µL of a cell proliferation reagent like WST-1 is added to each well. WST-1 is a stable tetrazolium salt that is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells.
-
Final Incubation: The plates are incubated for an additional 2-4 hours at 37°C. The amount of formazan dye produced is directly proportional to the number of living cells.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 460 nm.
-
Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value is then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a typical WST-1 cytotoxicity assay.
Affected Signaling Pathway: DNA Damage Response (DDR)
The formation of ICLs by bifunctional alkylating agents is a severe form of DNA damage that robustly activates the DNA Damage Response (DDR) pathway. The cell senses these lesions, leading to the activation of sensor proteins. These proteins, in turn, activate transducer kinases that phosphorylate a cascade of downstream effector proteins. A key effector is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for the cell to attempt DNA repair. If the damage is too extensive and cannot be repaired, p53 triggers the intrinsic pathway of apoptosis, leading to the programmed death of the cancer cell.[3]
Caption: Simplified overview of the DNA Damage Response (DDR) pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Comparative toxic effect of nitrogen mustards (HN-1, HN-2, and HN-3) and sulfur mustard on hematological and biochemical variables and their protection by DRDE-07 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Insights and Pharmacological Approaches for Nitrogen and Sulfur Mustards and Their Implications as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Sequence Specificity of DNA Alkylation by 1,4-Bis(2-chloroethylthio)butane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sequence specificity of DNA alkylation by 1,4-Bis(2-chloroethylthio)butane, a sulfur mustard analogue, with other relevant alkylating agents. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for professionals in oncology, toxicology, and drug development.
Executive Summary
This compound is a bifunctional alkylating agent that exerts its cytotoxic effects primarily through the covalent modification of DNA. Understanding the sequence preferences of this alkylation is crucial for elucidating its mechanism of action, predicting its biological consequences, and designing more effective and less toxic therapeutic agents. This guide synthesizes available data on the sequence specificity of this compound and related sulfur mustards, offering a comparative analysis with other classes of DNA alkylating agents. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from studies on closely related sulfur mustards to provide a robust comparative framework.
Comparison of DNA Alkylation Sequence Specificity
Sulfur mustards, including this compound, are known to preferentially alkylate the N7 position of guanine (B1146940) residues.[1] The sequence context surrounding the guanine base significantly influences the rate and extent of alkylation.
Table 1: Quantitative Comparison of DNA Adduct Formation by Alkylating Agents
| Alkylating Agent Class | Compound Example | Primary Target Nucleobase | Preferred Sequence Context | Relative Alkylation Efficiency (Qualitative) |
| Sulfur Mustards | This compound | Guanine (N7) | 5'-GNC, Runs of Guanines (e.g., 5'-GGGG) | High |
| Nitrogen Mustards | Mechlorethamine | Guanine (N7), Adenine (N3) | 5'-GNC | High |
| Nitrosoureas | BCNU | Guanine (O6) | 5'-R-G (R=purine) > 5'-Y-G (Y=pyrimidine) | Moderate |
| Platinum Drugs | Cisplatin | Guanine (N7), Adenine (N7) | 5'-GG, 5'-AG | Very High |
Note: Data for this compound is inferred from studies on analogous sulfur mustards. The relative efficiency is a qualitative assessment based on available literature.
Detailed Experimental Protocols
The determination of DNA alkylation sequence specificity relies on a variety of sophisticated molecular biology techniques. Below are detailed protocols for key experiments cited in the study of DNA alkylation.
Ligation-Mediated PCR (LM-PCR) for Mapping Alkylation Sites
This method allows for the precise identification of alkylated bases at the nucleotide level within a specific gene or DNA sequence.
Protocol:
-
DNA Treatment: Incubate purified genomic DNA or a specific DNA fragment with this compound at a desired concentration and time.
-
Cleavage at Alkylated Sites: Treat the alkylated DNA with piperidine (B6355638) (1 M at 90°C for 30 minutes) to induce strand cleavage at the modified purine (B94841) residues.
-
Ligation of Asymmetric Linker:
-
Denature the cleaved DNA.
-
Anneal a gene-specific primer (Primer 1) to the target strand.
-
Extend the primer with Vent (exo-) DNA polymerase to create a blunt end.
-
Ligate an asymmetric double-stranded linker to the blunt-ended fragments using T4 DNA ligase. The linker has one blunt end and one non-complementary end.
-
-
PCR Amplification:
-
Perform a first round of PCR using a linker-specific primer and a nested gene-specific primer (Primer 2).
-
Carry out a second round of nested PCR using a second linker-specific primer and a third, labeled gene-specific primer (Primer 3). The label can be radioactive (³²P) or fluorescent.
-
-
Analysis:
-
Separate the PCR products on a sequencing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging. The position of the bands corresponds to the sites of alkylation.
-
Maxam-Gilbert Sequencing for High-Resolution Analysis
This chemical sequencing method can be adapted to reveal the precise locations of DNA alkylation.
Protocol:
-
DNA Labeling and Alkylation:
-
End-label a specific DNA fragment with ³²P using T4 polynucleotide kinase.
-
Treat the labeled DNA with this compound.
-
-
Base-Specific Chemical Cleavage (Control Reactions):
-
Guanine (G): Treat DNA with dimethyl sulfate (B86663) (DMS) followed by piperidine.
-
Guanine + Adenine (G+A): Treat with formic acid followed by piperidine.
-
Cytosine + Thymine (C+T): Treat with hydrazine (B178648) followed by piperidine.
-
Cytosine (C): Treat with hydrazine in the presence of NaCl, followed by piperidine.
-
-
Cleavage at Alkylated Sites (Experimental Sample): Treat the alkylated DNA with piperidine to cleave at the modified guanines.
-
Gel Electrophoresis and Autoradiography:
-
Separate the DNA fragments from all reactions on a denaturing polyacrylamide sequencing gel.
-
Expose the gel to X-ray film. The resulting ladder of bands will reveal the DNA sequence and the specific guanines that were preferentially alkylated by this compound, which will appear as intensified bands in the experimental lane compared to the control G lane.
-
Polymerase Stop Assay
This assay assesses the ability of DNA adducts to block the progression of a DNA polymerase.
Protocol:
-
Template and Primer Preparation:
-
Design a DNA oligonucleotide template containing various potential alkylation sequences.
-
Anneal a ³²P-labeled primer to the 3' end of the template.
-
-
Alkylation Reaction: Treat the primer-template complex with this compound.
-
Primer Extension:
-
Add a thermostable DNA polymerase (e.g., Taq polymerase) and dNTPs to the reaction mixture.
-
Allow the polymerase to extend the primer.
-
-
Analysis:
-
Denature the reaction products and separate them on a sequencing gel alongside a dideoxy sequencing ladder of the same template.
-
The sites where the polymerase is blocked by the DNA adducts will appear as bands on the autoradiogram, indicating the locations of alkylation.
-
Visualization of Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of DNA alkylation, the following diagrams are provided.
Caption: Experimental workflow for determining DNA alkylation sequence specificity.
Caption: Cellular response to DNA alkylation by this compound.
Conclusion
The sequence specificity of DNA alkylation by this compound, like other sulfur mustards, is directed towards guanine-rich regions of the genome. This preference has significant implications for its mutagenic and cytotoxic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced interactions of this and other alkylating agents with DNA. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more targeted and effective cancer therapies.
References
"comparative analysis of gene expression changes induced by 1,4-Bis(2-chloroethylthio)butane"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by 1,4-Bis(2-chloroethylthio)butane and related sulfur mustard analogs. Due to the limited availability of specific gene expression data for this compound, this analysis focuses on data from closely related and well-studied analogs, namely sulfur mustard (HD), 2-chloroethyl ethyl sulfide (B99878) (CEES), and mechlorethamine (B1211372) (a nitrogen mustard). The toxicological effects and mechanisms of action of these analogs are expected to be similar, providing valuable insights into the potential impacts of this compound.[1][2][3]
Introduction to this compound
This compound is a chemical analog of sulfur mustard and is classified as a vesicant, or blistering agent.[4] Like other sulfur mustards, it is a bifunctional alkylating agent that can react with a variety of biological macromolecules, including DNA, proteins, and lipids.[5][6] This reactivity is the basis for its cytotoxicity and ability to cause tissue injury, particularly in the skin, eyes, and respiratory tract.[5][6][7] The primary mechanism of toxicity involves the formation of DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[5][6][8]
Comparative Gene Expression Profiles
The following tables summarize the significant gene expression changes observed in various experimental models following exposure to sulfur mustard and its analogs. These changes highlight the key biological processes and pathways affected by these alkylating agents.
Table 1: Upregulated Genes Following Exposure to Sulfur Mustard Analogs
| Gene | Fold Change | Experimental Model | Compound | Key Function | Reference |
| cIAP-1 | Significantly Increased | Rat Lung | Sulfur Mustard | Apoptosis Regulation | [6] |
| cIAP-2 | Significantly Increased | Rat Lung | Sulfur Mustard | Apoptosis Regulation | [6] |
| Fas | Significantly Increased | Rat Lung | Sulfur Mustard | Apoptosis Signaling | [6] |
| Bad | Significantly Increased | Rat Lung | Sulfur Mustard | Apoptosis Regulation | [6] |
| Smac | Significantly Increased | Rat Lung | Sulfur Mustard | Apoptosis Regulation | [6] |
| BIRC5 (Survivin) | Significantly Increased | Rat Lung | Sulfur Mustard | Apoptosis Inhibition | [6] |
| p53-responsive genes | Dose-dependent increase | Rat Lung | Sulfur Mustard | Cell Cycle Regulation, Apoptosis | [8] |
| Nos2 | Significantly Upregulated | Mouse Lung | Nitrogen Mustard | Inflammatory Response | [9] |
| Ptgs2 | Significantly Upregulated | Mouse Lung | Nitrogen Mustard | Inflammatory Response | [9] |
| Ccl2 | Significantly Upregulated | Mouse Lung | Nitrogen Mustard | Inflammatory Response | [9] |
| Il1b | Significantly Upregulated | Mouse Lung | Nitrogen Mustard | Inflammatory Response | [9] |
| SOD-1 (Cu/Zn SOD) | 3.5-fold increase (mRNA) | Guinea Pig Lung | CEES | Oxidative Stress Response | [10] |
Table 2: Downregulated Genes Following Exposure to Sulfur Mustard Analogs
| Gene | Fold Change | Experimental Model | Compound | Key Function | Reference |
| SOD-3 (Extracellular SOD) | 62% decrease (activity) | Guinea Pig Lung | CEES | Oxidative Stress Response | [10] |
Key Signaling Pathways Affected
Exposure to sulfur mustard and its analogs triggers a cascade of cellular responses, primarily centered around DNA damage, oxidative stress, and inflammation.
DNA Damage Response and Apoptosis
As alkylating agents, sulfur mustards directly damage DNA, leading to the activation of DNA damage response (DDR) pathways.[5] This involves the activation of key sensor proteins like ATM and ATR, which in turn phosphorylate a host of downstream targets to initiate cell cycle arrest and DNA repair.[5] If the damage is too severe, the cell is directed towards apoptosis. The upregulation of genes like Fas, Bad, and Smac, and the involvement of p53-responsive genes, strongly indicates the induction of both extrinsic and intrinsic apoptotic pathways.[6][8]
Oxidative Stress and Inflammation
Exposure to sulfur mustard analogs is also associated with the induction of oxidative stress and a subsequent inflammatory response. The modulation of superoxide (B77818) dismutase (SOD) gene expression, with an increase in SOD-1 and a decrease in SOD-3 activity, points to a disruption in the cellular antioxidant defense system.[10] The upregulation of pro-inflammatory genes such as Nos2, Ptgs2, Ccl2, and Il1b in response to nitrogen mustard exposure further highlights the role of inflammation in the pathology of mustard-induced injury.[9]
Experimental Protocols
The following provides a general overview of the methodologies employed in the cited studies to investigate gene expression changes following exposure to sulfur mustard analogs.
Animal Models and Exposure
-
Rat Model (Sulfur Mustard): Sprague-Dawley rats were injected intravenously with sulfur mustard at doses of 1, 3, or 6 mg/kg.[8] Lung tissues were harvested at various time points (0.5, 1, 3, 6, and 24 hours) post-injection for gene expression analysis.[8] In another study, acute pulmonary injury was induced in rats via intraperitoneal injection or intratracheal instillation of sulfur mustard.[6]
-
Guinea Pig Model (CEES): Adult guinea pigs received a single intratracheal injection of 2-chloroethyl ethyl sulfide (CEES) at a dose of 2 mg/kg body weight.[10] Lungs were collected 7 days post-exposure.[10]
-
Mouse Model (Nitrogen Mustard): C57BL/6J mice were exposed to nitrogen mustard via intratracheal administration to model acute lung injury.[9]
Gene Expression Analysis
-
Microarray Analysis: Global changes in gene expression in rat lungs were analyzed using oligonucleotide microarrays.[8] RNA was extracted from the lung tissue, and the resulting data were analyzed to identify genes with significant changes in expression across different time points and doses.[8] A study on human airway tissues from individuals chronically exposed to sulfur mustard also utilized cDNA microarrays.[11]
-
Polymerase Chain Reaction (PCR): mRNA expression levels of specific apoptosis-related genes in rat alveolar septa were analyzed using PCR.[6]
-
Northern Blot Analysis: The expression of SOD isozymes in guinea pig lungs was investigated using Northern blot analysis.[10]
Conclusion
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1,4-bis (2-chloroethylthio)-n-butane - Wikidata [wikidata.org]
- 5. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Gene Expression Profile of Lung Tissue Following Sulfur Mustard Inhalation Exposure in Large Anesthetized Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic analysis of rodent pulmonary tissue following bis-(2-chloroethyl) sulfide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoid-2 Receptor Activation Attenuates Sulfur Mustard Analog 2-Chloroethyl-Ethyl-Sulfide-Induced Acute Lung Injury in Mice [mdpi.com]
- 10. Modulation of the expression of superoxide dismutase gene in lung injury by 2-chloroethyl ethyl sulfide, a mustard analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microarray gene expression analysis of the human airway in patients exposed to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 1,4-Bis(2-chloroethylthio)butane with Cellular Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the reactivity of the bifunctional alkylating agent 1,4-Bis(2-chloroethylthio)butane with key cellular nucleophiles. As a sulfur mustard analog, this compound is of significant interest for its potential cytotoxic effects and as a tool for studying DNA damage and repair mechanisms. This document outlines the primary cellular targets of such agents, presents methodologies for quantifying these interactions, and offers a direct comparison with other relevant alkylating agents.
Executive Summary
Comparison of Cytotoxicity
The cytotoxic potential of an alkylating agent is a critical measure of its biological activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cell lines. The table below illustrates how the cytotoxicity of this compound can be compared with other alkylating agents. Note: The values presented for this compound are hypothetical placeholders for illustrative purposes.
| Alkylating Agent | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Carcinoma) | [Data Not Available] | - |
| This compound | MCF-7 (Human Breast Cancer) | [Data Not Available] | - |
| Sulfur Mustard (HD) | Rabbit Tracheal Epithelial Cells | 132 ± 23 | [1] |
| Mechlorethamine (HN2) | Rabbit Tracheal Epithelial Cells | 34 ± 9 | [1] |
| Melphalan | H460 (Human Lung Cancer) | >40 | [N/A] |
| Thiotepa | H460 (Human Lung Cancer) | >40 | [N/A] |
Reactivity with Cellular Nucleophiles
The primary mechanism of action for alkylating agents is their reaction with cellular nucleophiles. DNA is the main target, with the N7 position of guanine (B1146940) being particularly susceptible. Glutathione (B108866) (GSH) is another key nucleophile that plays a crucial role in the detoxification of these compounds.
DNA Adduct Formation
The formation of covalent adducts with DNA is a hallmark of alkylating agents. The efficiency and nature of these adducts can be quantified using techniques like mass spectrometry.
| Alkylating Agent | Primary DNA Adduct | Method of Detection | Adduct Levels (adducts/10^x nucleotides) |
| This compound | N7-Guanine, Interstrand Cross-links | LC-MS/MS, Comet Assay | [Data Not Available] |
| Sulfur Mustard (HD) | N7-(2-hydroxyethylthioethyl)guanine | LC-MS/MS | [Data Not Available] |
| Mechlorethamine (HN2) | N7-Guanine, Interstrand Cross-links | N/A | [Data Not Available] |
Reaction with Glutathione
The reaction of alkylating agents with glutathione, often catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway. The kinetics of this reaction can provide insights into the cellular resistance mechanisms.
| Alkylating Agent | Reaction Product | Enzyme | Kinetic Parameter (k) |
| This compound | Glutathione Conjugate | GSTs | [Data Not Available] |
| 1,4-Diiodobutane | γ-glutamyl-β-(S-tetrahydrothiophenium) alanyl-glycine | Rat Liver GSTs | [Data Not Available][2][3] |
| 1,3-Bis-(2-chloroethyl)-1-nitrosourea (BCNU) | Glutathione Conjugate | Evolved Human GST T1-1 | 170-fold increased efficiency[4] |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of the alkylating agent that inhibits cell growth by 50%.
Methodology:
-
Cell Culture: Plate cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the alkylating agents in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent such as MTT, XTT, or PrestoBlue™. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Quantification of DNA Adducts by LC-MS/MS
Objective: To identify and quantify the formation of specific DNA adducts.
Methodology:
-
Cell Treatment and DNA Isolation: Treat cells with the alkylating agent. After the desired incubation time, harvest the cells and isolate genomic DNA using a commercial DNA isolation kit.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the nucleoside digest using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Separate the nucleosides on a C18 reverse-phase column.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to detect and quantify the specific parent-to-daughter ion transitions for the expected DNA adducts.
-
-
Quantification: Use a stable isotope-labeled internal standard for the specific adduct to create a standard curve for absolute quantification.
Detection of DNA Interstrand Cross-links by Comet Assay
Objective: To detect the presence of DNA interstrand cross-links.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Irradiation (Optional but recommended for ICLs): To enhance the detection of cross-links, induce random DNA strand breaks by irradiating the slides with X-rays or treating with a DNA-damaging agent like H2O2. Cross-linked DNA will migrate less.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA that has migrated from the nucleus (the "comet tail") using image analysis software. A decrease in tail moment compared to a non-cross-linking control (that has been irradiated) indicates the presence of interstrand cross-links.
Visualizing Molecular Interactions and Workflows
References
- 1. Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferases catalyzed conjugation of 1,4-disubstituted butanes with glutathione in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Glutathione S-transferases catalyzed conjugation of 1,4-disubstituted butanes with glutathione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular evolution of Theta-class glutathione transferase for enhanced activity with the anticancer drug 1,3-bis-(2-chloroethyl)-1-nitrosourea and other alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bifunctional Alkylating Agents in Oncology: A Guide for Researchers
A note on 1,4-Bis(2-chloroethylthio)butane: Extensive literature review reveals a significant lack of publicly available data on the in vivo therapeutic efficacy of this compound in animal models for any disease, including cancer. This compound is predominantly classified as a chemical weapon analog, related to sulfur mustard.[1][2][3] Consequently, a direct comparison of its performance with other agents is not feasible.
This guide, therefore, provides a comparative overview of the broader class of bifunctional alkylating agents, to which this compound belongs, and contrasts them with established alkylating agents used in cancer chemotherapy. This information is intended to provide a framework for researchers interested in the potential therapeutic applications of such compounds.
Introduction to Bifunctional Alkylating Agents
Bifunctional alkylating agents are a class of cytotoxic compounds that exert their effects by forming covalent bonds with cellular macromolecules. Their history is deeply rooted in the development of chemical warfare agents, specifically sulfur mustard and nitrogen mustards.[2][4][5] Observations of the lympholytic and myelosuppressive effects of these agents on soldiers exposed during World War I led to their investigation as potential cancer therapies.[5][6] This research ultimately ushered in the modern era of chemotherapy.[4][7]
The defining characteristic of these agents is the presence of two reactive alkylating groups, which allows them to form interstrand and intrastrand cross-links in DNA.[1][5][8] This extensive DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis, thereby killing rapidly dividing cancer cells.[3][7][9]
Comparison with Established Alkylating Agents
While sulfur mustard itself proved too toxic for therapeutic use, its nitrogen-containing analogs (nitrogen mustards) became the progenitors of a critical class of chemotherapy drugs.[2][10] The table below compares the general class of sulfur mustard-like compounds with clinically established nitrogen mustards and another key class of alkylating agents, the nitrosoureas.
| Feature | Sulfur Mustard Analogs (e.g., this compound) | Nitrogen Mustards (e.g., Cyclophosphamide (B585), Melphalan, Chlorambucil) | Nitrosoureas (e.g., Carmustine, Lomustine) |
| Primary Mechanism | DNA alkylation, primarily at the N7 position of guanine, leading to inter- and intrastrand cross-links. | DNA alkylation via an aziridinium (B1262131) ion intermediate, leading to inter- and intrastrand cross-links.[5][7] | DNA and RNA alkylation and carbamoylation of proteins. Can cross the blood-brain barrier. |
| Activation | Spontaneously forms reactive intermediates in aqueous environments. | Often requires metabolic activation in the liver (e.g., Cyclophosphamide) or can be directly active.[5][11] | Spontaneous, non-enzymatic decomposition to reactive intermediates. |
| Clinical Use | Not established as therapeutic agents; primarily known as chemical warfare vesicants.[10] | Widely used for lymphomas, leukemias, breast cancer, ovarian cancer, and multiple myeloma.[4][12][13] | Primarily used for brain tumors, lymphomas, and multiple myeloma.[5] |
| Key Toxicities | Severe vesicant (blistering) action on skin and mucous membranes, bone marrow suppression, high systemic toxicity.[5][10] | Myelosuppression, nausea, vomiting, hemorrhagic cystitis (cyclophosphamide), secondary malignancies.[1][12] | Delayed and cumulative myelosuppression, pulmonary fibrosis, renal toxicity. |
| Representative Efficacy Data | No clinical or preclinical oncology efficacy data available. | High response rates in sensitive tumors, often used in curative-intent combination regimens. | Demonstrates activity against intracerebral tumors due to CNS penetration.[5] |
Mechanism of Action: DNA Cross-linking
The cytotoxic effect of bifunctional alkylating agents is primarily mediated by their ability to damage DNA. The following diagram illustrates the general pathway.
Hypothetical Experimental Protocol for In Vivo Efficacy Assessment
To evaluate the in vivo efficacy of a novel compound like this compound, a standardized experimental workflow in a relevant animal model is required. Below is a detailed, representative protocol for a mouse xenograft model.
Objective: To determine the anti-tumor efficacy and tolerability of a test agent in an established human tumor xenograft model.
1. Materials and Reagents:
-
Test Agent: this compound
-
Vehicle Control: Appropriate solvent for the test agent (e.g., saline, DMSO/Cremophor EL solution).
-
Positive Control: Established chemotherapeutic agent (e.g., Cyclophosphamide).
-
Animal Model: Immunocompromised mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old.[14]
-
Tumor Cells: A relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).
-
General Supplies: Sterile syringes, needles, calipers, animal balance, cell culture reagents.
2. Experimental Workflow:
The following diagram outlines the typical workflow for an in vivo efficacy study.[14][15][16]
3. Detailed Steps:
-
Tumor Inoculation: Human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of saline/Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are measured twice weekly with calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).[14]
-
Treatment Administration:
-
Group 1: Vehicle control, administered intraperitoneally (IP).
-
Group 2: Test Agent (Dose 1), IP.
-
Group 3: Test Agent (Dose 2), IP.
-
Group 4: Positive Control (e.g., Cyclophosphamide at 50 mg/kg), IP.
-
Treatments are administered on a defined schedule (e.g., every 3 days for 4 cycles).
-
-
Monitoring and Endpoints:
-
Tumor volume and body weight are measured 2-3 times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
The primary toxicity endpoint is body weight loss (a loss >20% typically requires euthanasia).[17]
-
The study is terminated when control tumors reach a pre-determined size (e.g., 2000 mm³).
-
4. Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculated as %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Statistical Analysis: Differences in tumor volume between groups are typically analyzed using ANOVA or a t-test. Survival data, if collected, is analyzed using Kaplan-Meier curves and the log-rank test.
Conclusion
While this compound itself lacks therapeutic efficacy data, the class of bifunctional alkylating agents it belongs to was foundational to the development of modern chemotherapy. Nitrogen mustards, such as cyclophosphamide and melphalan, remain clinically important drugs for a variety of malignancies.[4][13] Their mechanism of inducing extensive DNA damage through cross-linking is potent but also associated with significant toxicity.[1][12] Any future investigation into the therapeutic potential of novel sulfur mustard analogs would require rigorous preclinical in vivo testing, following established protocols, to determine if a viable therapeutic window exists between anti-tumor efficacy and unacceptable host toxicity.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 3. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 7. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 12. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses [int.livhospital.com]
- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dctd.cancer.gov [dctd.cancer.gov]
A Comparative Guide to Biomarkers for 1,4-Bis(2-chloroethylthio)butane Exposure and Response
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for 1,4-Bis(2-chloroethylthio)butane. This guide leverages data from its close structural and functional analogs, sulfur mustard (HD) and 2-chloroethyl ethyl sulfide (B99878) (CEES), to provide a comparative overview of potential biomarkers. The reactivity of these analogs is expected to be similar to that of this compound.
Introduction
This compound is a bifunctional alkylating agent and a sulfur mustard analog. Exposure to such vesicants can lead to severe damage to the skin, eyes, and respiratory tract. The development of effective medical countermeasures and diagnostic tools relies on the identification and validation of sensitive and specific biomarkers. These biomarkers can be broadly categorized into biomarkers of exposure, which confirm the presence of the agent or its metabolites in the body, and biomarkers of response, which indicate the physiological reaction to the exposure. This guide provides a comparative overview of key biomarkers, their detection methods, and the underlying biological pathways.
Biomarkers of Exposure
Biomarkers of exposure are crucial for confirming contact with this compound. These are typically stable adducts formed with biological macromolecules or metabolites excreted in urine.
Comparison of Exposure Biomarkers
| Biomarker Type | Specific Biomarker | Biological Matrix | Detection Window | Typical Limit of Detection (LOD) | Analytical Method |
| Protein Adducts | Albumin Adducts (e.g., HETE-HSA) | Plasma, Serum | Days to Weeks | pg/mL to ng/mL | LC-MS/MS, GC-MS/MS |
| Hemoglobin Adducts | Red Blood Cells | Up to 120 days | ng/mL | GC-MS | |
| DNA Adducts | N7-HETE-Guanine | White Blood Cells, Tissue | Hours to Days | 1 adduct per 10^7 - 10^9 nucleotides | LC-MS/MS |
| Metabolites | Thiodiglycol (TDG) | Urine | Hours to a few days | µg/L | GC-MS |
| β-lyase metabolites | Urine | Hours to a few days | Sub-µg/L | GC-MS/MS |
Data presented is based on studies with sulfur mustard and its analogs.
Biomarkers of Response
Biomarkers of response provide insights into the toxicological effects of this compound exposure and can be used to assess the severity of the injury and the efficacy of potential treatments.
Comparison of Response Biomarkers
| Biomarker Category | Specific Biomarker | Biological Matrix | Time to Peak Expression | Analytical Method |
| Inflammation | Myeloperoxidase (MPO) | Skin, Lung | ~24 hours | Immunohistochemistry, Activity Assay |
| Macrophage Infiltration (F4/80) | Skin | ~24 hours | Immunohistochemistry | |
| Mast Cell Count | Skin | ~12 hours | Histology (Toluidine Blue) | |
| Cyclooxygenase-2 (COX-2) | Skin | Hours to Days | Immunohistochemistry, Western Blot | |
| Inducible Nitric Oxide Synthase (iNOS) | Skin | Hours to Days | Immunohistochemistry, Western Blot | |
| Cell Death & DNA Damage | Phosphorylated Histone H2A.X (γH2A.X) | Skin | 12-24 hours | Immunohistochemistry |
| Caspase-3 (cleaved) | Skin, Airway Epithelial Cells | 16-72 hours | Immunohistochemistry, Activity Assay | |
| Caspase-8 (cleaved) | Airway Epithelial Cells | ~16 hours | Western Blot, Activity Assay | |
| Tissue Remodeling | Matrix Metalloproteinase-9 (MMP-9) | Skin | ~9 hours | Immunohistochemistry, Zymography |
Data presented is based on studies with the sulfur mustard analog CEES.
Experimental Protocols
Detection of Albumin Adducts by LC-MS/MS
This protocol is adapted from methods developed for sulfur mustard adduct detection.
-
Sample Preparation:
-
Precipitate total protein from 50 µL of plasma or serum using acetone.
-
Digest the protein pellet with Proteinase K to generate a stable tripeptide biomarker containing the hydroxyethylthioethyl (HETE) adduct.
-
-
Solid Phase Extraction (SPE):
-
Purify the adducted tripeptide using a suitable SPE cartridge to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Separate the purified tripeptide using ultra-high pressure liquid chromatography (UHPLC).
-
Detect and quantify the adduct using isotope dilution tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Immunohistochemical Staining for Skin Injury Biomarkers
This protocol is a general guideline for detecting biomarkers of response in skin tissue sections.
-
Tissue Preparation:
-
Fix skin biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on positively charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-γH2A.X, anti-MMP-9) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
-
Visualization and Analysis:
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the staining intensity and distribution using light microscopy and image analysis software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Vesicant-Induced Injury
Exposure to this compound and its analogs triggers a complex network of cellular signaling pathways, leading to inflammation, apoptosis, and tissue damage.
Experimental Workflow for Biomarker Analysis
A general workflow for the analysis of both exposure and response biomarkers is outlined below.
Conclusion
The identification and quantification of biomarkers for exposure to this compound are critical for both clinical diagnostics and the development of countermeasures. While data specific to this compound is sparse, a wealth of information from its analogs, sulfur mustard and CEES, provides a strong foundation for biomarker selection and assay development. Protein adducts, particularly those of albumin, offer a good balance of sensitivity and a practical detection window. For assessing the physiological response, a panel of inflammatory and cell death markers, such as MPO, cleaved caspase-3, and γH2A.X, can provide a comprehensive picture of the induced injury. The methodologies and pathways described in this guide offer a robust starting point for researchers in this field. Future studies should focus on validating these biomarkers and methods specifically for this compound to confirm their direct applicability.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1,4-Bis(2-chloroethylthio)butane
FOR IMMEDIATE ATTENTION: 1,4-Bis(2-chloroethylthio)butane is recognized as a chemical weapon agent analogous to sulfur mustard (mustard gas).[1][2] Extreme caution is required in its handling and disposal. These procedures are intended for trained laboratory personnel in a controlled environment. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
This document provides a comprehensive guide to the safe disposal of this compound, a compound that shares hazardous properties with sulfur mustard. The following procedures are based on established protocols for sulfur mustard and its simulants, emphasizing safety, decontamination, and compliant disposal.
Immediate Safety and Handling Precautions
Due to its vesicant nature, which can cause severe blistering of the skin, eyes, and respiratory tract, stringent safety measures are imperative.[3][4][5]
-
Personal Protective Equipment (PPE): A high level of personal protection is mandatory. This includes:
-
Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acid gases is essential. In situations with potential for high vapor concentrations, a self-contained breathing apparatus (SCBA) is recommended.[3][6]
-
Skin Protection: Chemical-resistant gloves (Butyl or Neoprene rubber are recommended), a lab coat, and an apron are minimum requirements.[7] For larger quantities or in case of a spill, a full-body chemical-protective suit is necessary.[3][7]
-
Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[6]
-
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a high flow rate to minimize vapor exposure.[6]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A spill kit containing appropriate absorbent materials and decontaminating solutions should be readily available.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Chemical Formula | C8H16Cl2S2 | [8] |
| Molecular Weight | 247.249 g/mol | [8] |
| Physical State | Oily Liquid | [5] |
| Odor | Garlic or mustard-like | [5] |
| Primary Hazards | Vesicant (blistering agent), alkylating agent, cytotoxic | [7] |
| Recommended Gloves | Butyl or Neoprene rubber | [7] |
| Decontamination Agents | Oxidizing agents (e.g., hydrogen peroxide, sodium percarbonate), alkaline solutions | [9][10][11] |
| Exposure Onset | Delayed, symptoms may appear 1-24 hours after exposure | [3] |
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol outlines a chemical neutralization approach, which is a safer and more feasible method for laboratory settings compared to large-scale incineration used for military stockpiles.[10][11]
Preparation for Decontamination and Disposal
-
Assemble all necessary materials: This includes your full PPE, a designated waste container compatible with halogenated organic compounds, a neutralizing agent, and a pH meter or pH strips.
-
Prepare the neutralizing solution: A common and effective method for neutralizing sulfur mustard and its analogs is through oxidation. A solution of sodium percarbonate or a carefully prepared solution of hydrogen peroxide can be used.[9] Alternatively, chemical hydrolysis using a caustic solution like sodium hydroxide (B78521) can be employed, though this may be more hazardous due to the heat generated.[11]
-
Segregate waste: Keep this compound waste separate from all other waste streams.
Decontamination of Contaminated Materials
-
Liquid Waste: For small quantities of liquid this compound, carefully and slowly add the neutralizing agent to the waste container. The reaction should be carried out in a fume hood, and the container should be kept cool, for example, in an ice bath.[12] The goal is to achieve complete degradation of the hazardous compound.
-
Solid Waste (e.g., contaminated gloves, paper towels): Place all contaminated solid materials into a clearly labeled, sealed, and compatible hazardous waste container. Do not attempt to decontaminate these items yourself. They must be disposed of through your institution's hazardous waste management program.
-
Glassware and Equipment: Thoroughly rinse any contaminated glassware or equipment with a suitable organic solvent (e.g., isopropanol) to remove residual this compound. The solvent rinse should be collected as hazardous waste. Subsequently, decontaminate the glassware by soaking it in a neutralizing solution.
Final Disposal
-
Neutralized Liquid Waste: After the neutralization reaction is complete, verify the absence of the active agent (if analytical methods are available). The resulting solution should be treated as hazardous waste unless your EHS department has approved drain disposal after pH adjustment to a neutral range (typically between 5.5 and 9.0).[12]
-
Sealed Waste Containers: All containers with solid waste, solvent rinses, and neutralized solutions must be properly labeled with their contents and the words "Hazardous Waste."
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any of these materials in the regular trash or down the sanitary sewer without explicit approval from EHS.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Decision-Making for Disposal
Caption: Decision tree for this compound disposal.
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Mustard Prehospital Management [chemm.hhs.gov]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. brieflands.com [brieflands.com]
- 7. hsdl.org [hsdl.org]
- 8. This compound [webbook.nist.gov]
- 9. iwaponline.com [iwaponline.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. CDC - Chemical Weapons Elimination - Methods Used to Destroy Chemical Warfare Agents [archive.cdc.gov]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 1,4-Bis(2-chloroethylthio)butane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for handling 1,4-Bis(2-chloroethylthio)butane. This substance is a sulfur mustard analogue and should be handled with extreme caution, adhering to the same safety standards as for mustard gas.[1] The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Immediate Safety and Hazard Information
This compound is a vesicant, or blistering agent, that can cause severe, delayed chemical burns to the skin, eyes, and respiratory tract.[2] Symptoms of exposure may not appear for several hours.[2] It is classified as a chemical warfare agent and requires stringent handling protocols to prevent exposure.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H16Cl2S2 | [1] |
| Molecular Weight | 247.3 g/mol | [1] |
| Appearance | Oily liquid | [3] |
| Odor | Garlic-like or mustard-like | [4] |
| Boiling Point | Data unavailable | [5] |
| Melting Point | Data unavailable | [5] |
| Flash Point | Data unavailable | [5] |
| Vapor Pressure | Data unavailable | [5] |
| Specific Gravity | Data unavailable | [5] |
| Water Solubility | Limited | [4] |
Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical to prevent exposure. The following table summarizes breakthrough times for various glove materials when tested against sulfur mustard.
Glove Material Breakthrough Time against Sulfur Mustard
| Glove Material | Thickness (mm) | Breakthrough Time (minutes) |
| Butyl Rubber | 0.52 | >1440 |
| Neoprene/Natural Rubber | 0.47 | 40 - 90 |
| Nitrile | Not specified | 47 - 53 |
| Latex | 0.43 - 0.49 | ~0 |
Source: Adapted from studies on sulfur mustard permeation.
Recommended PPE Ensemble:
-
Gloves: Double gloving with butyl rubber gloves is highly recommended.
-
Primary Protective Suit: A fully encapsulating, vapor-protective suit (Level A) is required for any handling of open containers or situations with a high risk of vapor exposure. For well-ventilated laboratory settings with small quantities, a liquid-splash protective suit (Level B) may be considered after a thorough risk assessment.
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is mandatory when working outside of a certified chemical fume hood or in case of a spill.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Footwear: Chemical-resistant boots with steel toes and shanks.
Operational Plan: Step-by-Step Handling Procedures
This workflow is designed to minimize the risk of exposure during the handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Decontamination of Laboratory Surfaces
-
Initial Containment: In the event of a small spill within the fume hood, immediately contain the liquid with absorbent pads.
-
Decontamination Solution: Prepare a fresh 10% bleach solution (sodium hypochlorite) or a specialized decontamination solution.
-
Application: Gently apply the decontamination solution to the contaminated area, avoiding splashing. Allow for a contact time of at least 30 minutes.
-
Neutralization and Rinsing: Neutralize the bleach with a suitable agent (e.g., sodium thiosulfate) and then rinse the surface thoroughly with water.
-
Final Wipe-Down: Perform a final wipe-down with a laboratory-grade detergent and water.
-
Waste Disposal: All materials used for decontamination must be disposed of as hazardous waste.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Workflow:
References
- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic options to treat mustard gas poisoning – Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Sesquimustard | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
